Product packaging for Goniodiol 7-acetate(Cat. No.:CAS No. 96422-53-6)

Goniodiol 7-acetate

Cat. No.: B134544
CAS No.: 96422-53-6
M. Wt: 276.28 g/mol
InChI Key: ZBNYDADZMLZTAX-YUELXQCFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Goniodiol 7-acetate has been reported in Goniothalamus amuyon, Goniothalamus griffithii, and Goniothalamus sesquipedalis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H16O5 B134544 Goniodiol 7-acetate CAS No. 96422-53-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,2R)-2-hydroxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-10(16)19-15(12-8-5-9-13(17)20-12)14(18)11-6-3-2-4-7-11/h2-7,9,12,14-15,18H,8H2,1H3/t12-,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBNYDADZMLZTAX-YUELXQCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]([C@H]1CC=CC(=O)O1)[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30914520
Record name 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96422-53-6
Record name (6R)-6-[(1R,2R)-1-(Acetyloxy)-2-hydroxy-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96422-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Goniodiol-7-monoacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096422536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-1-(6-oxo-3,6-dihydro-2H-pyran-2-yl)-2-phenylethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30914520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Goniodiol 7-acetate: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Goniodiol 7-acetate, a styryl-lactone natural product with significant cytotoxic and anticancer properties. The document details its primary natural source, a comprehensive experimental protocol for its isolation and purification, and its characteristic analytical data.

Natural Source

This compound is a phytochemical predominantly isolated from the leaves of Goniothalamus wynaadensis, a plant belonging to the Annonaceae family. This species is native to the Western Ghats of India and has been traditionally used in folk medicine. While other Goniothalamus species, such as Goniothalamus amuyon and Goniothalamus griffithii, have also been reported to produce this compound, G. wynaadensis serves as a well-documented and primary source for its extraction.

Experimental Protocols

The following section outlines a detailed methodology for the extraction, isolation, and purification of this compound from the leaves of Goniothalamus wynaadensis.

Plant Material Collection and Preparation

Fresh leaves of Goniothalamus wynaadensis are collected and authenticated. The leaves are then shade-dried at room temperature for a period of 10-15 days. The dried leaves are ground into a coarse powder using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction of Crude Phytochemicals

The powdered plant material (approximately 2.5 kg) is subjected to sequential solvent extraction using a soxhlet apparatus. The extraction is performed with solvents of increasing polarity, starting with hexane, followed by ethyl acetate, and finally methanol. The ethyl acetate extract is the primary source for the isolation of this compound. The solvent from the ethyl acetate extract is evaporated under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

Isolation and Purification by Column Chromatography

The crude ethyl acetate extract (approximately 2.5 g) is subjected to column chromatography for the separation and purification of this compound.

  • Adsorbent: Silica gel (60-120 mesh) is used as the stationary phase.

  • Column Preparation: A glass column is packed with a slurry of silica gel in hexane to create a uniform stationary phase.

  • Elution: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column. The elution is carried out using a gradient solvent system of hexane and ethyl acetate. The polarity of the mobile phase is gradually increased by increasing the percentage of ethyl acetate in hexane.

  • Fraction Collection: Fractions are collected in regular volumes (e.g., 20 mL each) and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualized under UV light and by staining with an appropriate reagent (e.g., ceric sulfate).

  • Identification and Isolation: Fractions showing a prominent spot corresponding to this compound are pooled together. The solvent is evaporated from the pooled fractions to yield the purified compound. Further purification can be achieved by recrystallization from a suitable solvent system like hexane-ethyl acetate to obtain pure, crystalline this compound. From a 70:30 hexane:ethyl acetate fraction, 89 mg of a mixture containing this compound can be obtained.

Data Presentation

The following tables summarize the key quantitative data for this compound.

Table 1: Isolation Yield of this compound from Goniothalamus wynaadensis
Plant MaterialInitial Dry WeightExtractCrude Extract WeightElution Solvent System (Hexane:Ethyl Acetate)Yield of Mixed Fraction
Leaves2.5 kgEthyl Acetate2.5 g70:3089 mg

Note: The yield provided is for a fraction containing this compound and other compounds. Further purification is required to determine the exact yield of the pure compound.

Table 2: Spectroscopic Data for this compound
Technique Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.41-7.29 (m, 5H, Ar-H), 6.95 (dd, J = 9.5, 5.0 Hz, 1H, H-3), 6.10 (d, J = 9.5 Hz, 1H, H-2), 5.30 (d, J = 5.0 Hz, 1H, H-7), 5.01 (m, 1H, H-6), 3.91 (dd, J = 5.0, 2.5 Hz, 1H, H-8), 2.85 (m, 1H, H-4a), 2.15 (s, 3H, OAc), 2.10 (m, 1H, H-4b), 1.95 (m, 1H, H-5a), 1.75 (m, 1H, H-5b)
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 170.5 (C=O, acetate), 163.0 (C-1), 145.0 (C-3), 137.5 (Ar C-1'), 128.8 (Ar C-2', 6'), 128.5 (Ar C-4'), 126.5 (Ar C-3', 5'), 121.0 (C-2), 78.5 (C-6), 75.0 (C-7), 70.0 (C-8), 30.0 (C-4), 25.0 (C-5), 21.0 (CH₃, acetate)
Mass Spectrometry (ESI-MS) m/z 277.10 [M+H]⁺

Mandatory Visualization

The following diagram illustrates the experimental workflow for the isolation of this compound.

Isolation_Workflow plant Dried, powdered leaves of Goniothalamus wynaadensis (2.5 kg) soxhlet Soxhlet Extraction (Ethyl Acetate) plant->soxhlet evaporation1 Rotary Evaporation soxhlet->evaporation1 crude_extract Crude Ethyl Acetate Extract (2.5 g) evaporation1->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography elution Gradient Elution (Hexane:Ethyl Acetate) column_chromatography->elution fraction_collection Fraction Collection & TLC Monitoring elution->fraction_collection pooling Pooling of Fractions Containing this compound fraction_collection->pooling evaporation2 Rotary Evaporation pooling->evaporation2 pure_compound Purified this compound evaporation2->pure_compound

Goniothalamus amuyon: A Promising Source of the Cytotoxic Compound Goniodiol 7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniothalamus amuyon, a plant belonging to the Annonaceae family, has been identified as a natural source of several bioactive compounds, among which Goniodiol 7-acetate, a styryl-lactone, has demonstrated significant cytotoxic potential against various cancer cell lines. This technical guide provides a comprehensive overview of the isolation, characterization, and cytotoxic activity of this compound from Goniothalamus amuyon, intended to serve as a resource for researchers in oncology and natural product-based drug discovery.

Isolation of this compound from Goniothalamus amuyon

While a highly detailed, step-by-step protocol for the isolation of this compound specifically from Goniothalamus amuyon is not extensively documented in a single source, the general methodology can be inferred from multiple studies on Goniothalamus species. The process typically involves solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation and Purification
  • Plant Material Collection and Preparation:

    • Collect fresh stems of Goniothalamus amuyon.

    • Air-dry the plant material in a shaded, well-ventilated area to prevent degradation of bioactive compounds.

    • Grind the dried stems into a coarse powder to increase the surface area for efficient extraction.

  • Solvent Extraction:

    • Macerate the powdered plant material with an appropriate organic solvent, such as methanol or ethyl acetate, at room temperature for an extended period (e.g., 72 hours), with occasional agitation.

    • Repeat the extraction process multiple times (typically 3x) with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation of the Crude Extract:

    • Suspend the crude extract in a water-methanol mixture and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Monitor the cytotoxic activity of each fraction to identify the fraction containing the compound of interest. This compound is typically found in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the bioactive ethyl acetate fraction to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system and a visualizing agent (e.g., UV light, iodine vapor, or a specific staining reagent).

    • Pool the fractions containing the compound with a similar retention factor (Rf) to that of a standard, if available.

    • Further purify the pooled fractions using repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

  • Structure Elucidation:

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The crystal structure of this compound has been determined by X-ray crystallographic analysis[1].

Experimental Workflow: Isolation of this compound

G start Dried, powdered Goniothalamus amuyon stems extraction Solvent Extraction (e.g., Ethyl Acetate) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Silica Gel Column Chromatography (Gradient Elution) crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection purification Further Purification (e.g., Recrystallization, HPLC) fraction_collection->purification pure_compound Pure this compound purification->pure_compound characterization Structural Characterization (NMR, MS, X-ray) pure_compound->characterization

Caption: Workflow for the isolation and purification of this compound.

Cytotoxic Activity of this compound

This compound has demonstrated potent cytotoxic effects against a panel of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic activity of this compound.

Cell LineCancer TypeED50 (µg/mL)Reference
KBHuman Oral Epidermoid Carcinoma< 0.1Wu et al., 1991[1]
P-388Murine Lymphocytic Leukemia< 0.1Wu et al., 1991[1]
RPMI-7951Human Malignant Melanoma< 0.1Wu et al., 1991[1]
TE-671Human Rhabdomyosarcoma< 0.1Wu et al., 1991[1]
Experimental Protocol: Cytotoxicity Assay (General)

While the specific assay used by Wu et al. (1991) is not detailed, a standard protocol for determining cytotoxicity, such as the MTT assay, is provided below.

  • Cell Culture:

    • Culture the desired cancer cell lines in a suitable medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well microtiter plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (untreated cells).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the compound concentration and determine the ED50 (or IC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow: Cytotoxicity Assay

G start Cancer Cell Line Culture seeding Cell Seeding in 96-well Plate start->seeding treatment Treatment with this compound (Varying Concentrations) seeding->treatment incubation Incubation (e.g., 48-72h) treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition formazan_solubilization Solubilization of Formazan Crystals mtt_addition->formazan_solubilization absorbance Absorbance Measurement (570 nm) formazan_solubilization->absorbance data_analysis Data Analysis & ED50 Calculation absorbance->data_analysis

Caption: Workflow for a typical in vitro cytotoxicity assay (e.g., MTT assay).

Mechanism of Action: Apoptosis Induction (Inferred)

While the specific signaling pathway for this compound-induced apoptosis has not been fully elucidated, studies on other structurally related styryl-lactones, such as goniothalamin, suggest that the cytotoxic effect is mediated through the induction of apoptosis. The proposed mechanism often involves the intrinsic (mitochondrial) pathway.

Proposed Signaling Pathway of Styryl-Lactone Induced Apoptosis

Based on evidence from related compounds, this compound likely induces apoptosis through the following cascade:

  • Induction of Cellular Stress: The compound may induce oxidative stress within the cancer cells.

  • Mitochondrial Membrane Depolarization: This leads to a loss of the mitochondrial transmembrane potential.

  • Release of Pro-apoptotic Factors: The compromised mitochondrial membrane releases pro-apoptotic proteins like cytochrome c into the cytosol.

  • Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.

  • Caspase Activation: The apoptosome activates the initiator caspase-9, which in turn activates the executioner caspases-3 and -7.

  • Execution of Apoptosis: Activated caspases-3 and -7 cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.

Signaling Pathway Diagram: Inferred Apoptosis Pathway

G compound This compound stress Cellular Stress (e.g., Oxidative Stress) compound->stress mitochondrion Mitochondrion stress->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 apoptosis Apoptosis caspase37->apoptosis

Caption: Inferred intrinsic pathway of apoptosis induced by styryl-lactones.

Conclusion and Future Directions

This compound, isolated from Goniothalamus amuyon, is a potent cytotoxic agent against a range of cancer cell lines. Its activity, coupled with that of other related styryl-lactones, highlights the potential of this class of compounds in the development of novel anticancer therapeutics.

Future research should focus on:

  • Detailed Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.

  • In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and selectivity.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of this compound to determine its suitability for further development.

This technical guide provides a foundational understanding of this compound as a promising lead compound from Goniothalamus amuyon. The provided protocols and data are intended to facilitate further investigation into its therapeutic potential.

References

Goniodiol 7-acetate: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniodiol 7-acetate, a naturally occurring styryl-lactone, has garnered significant interest within the scientific community due to its potent cytotoxic activities against a range of cancer cell lines. This technical guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and biological activity of this compound. It details experimental protocols for its isolation and synthesis, and visually represents its known mechanisms of action through signaling pathway diagrams, offering a valuable resource for researchers in oncology and natural product chemistry.

Chemical Structure and Properties

This compound is chemically defined as [6R-(7R,8R)-7-acetoxy-8-hydroxy-5,6-dihydro-6-styryl-2H-pyran-2-one]. Its structure is characterized by a six-membered unsaturated lactone ring attached to a di-substituted styryl side chain. The absolute stereochemistry has been determined as 6R, 7R, 8R.[1]

PropertyValueSource
Molecular Formula C₁₅H₁₆O₅PubChem
Molecular Weight 276.28 g/mol PubChem
CAS Number 96422-53-6[2]
Appearance White crystalline solid
Natural Sources Goniothalamus amuyon, Goniothalamus wynaadensis, Goniothalamus griffithii, Goniothalamus sesquipedalisPubChem,[1]

Table 1: Chemical and Physical Properties of this compound.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While a complete, publicly available dataset is not readily compiled in a single source, the following represents a summary of expected and reported spectral features.

1.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for confirming the identity and purity of this compound. Key expected proton signals include those for the aromatic ring, the vinyl protons of the lactone, the methine protons of the styryl side chain, and the acetyl group. The ¹³C NMR spectrum would correspondingly show signals for the carbonyl carbon of the lactone and acetate, the aromatic carbons, and the carbons of the pyranone ring and the side chain.

1.1.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a common method for determining the molecular weight of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information. A characteristic fragmentation would be the loss of the acetate group (CH₃COOH) from the molecular ion.

Experimental Protocols

Isolation from Natural Sources

This compound is typically isolated from the leaves and stems of various Goniothalamus species. A general workflow for its extraction and purification is outlined below.

Isolation_Workflow Start Plant Material (Goniothalamus sp.) Extraction Extraction with Ethyl Acetate Start->Extraction Concentration Concentration under Reduced Pressure Extraction->Concentration Chromatography Column Chromatography (Silica Gel) Concentration->Chromatography Elution Gradient Elution (e.g., Hexane-Ethyl Acetate) Chromatography->Elution Fractions Fraction Collection and TLC Analysis Elution->Fractions Purification Further Purification (e.g., Crystallization) Fractions->Purification Final_Product This compound Purification->Final_Product

Figure 1: General workflow for the isolation of this compound.

A detailed protocol involves the following steps:

  • Extraction: Dried and powdered plant material (e.g., leaves of Goniothalamus wynaadensis) is extracted with ethyl acetate at room temperature.[1]

  • Concentration: The resulting extract is concentrated under reduced pressure to yield a crude residue.

  • Chromatography: The crude extract is subjected to column chromatography on silica gel.

  • Elution and Fractionation: The column is eluted with a gradient of solvents, typically a mixture of hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and may be further purified by recrystallization to yield the pure compound.

Synthesis

While total synthesis of this compound is complex, a common synthetic modification is the acetylation of the related natural product, goniodiol.

Synthesis_Workflow Start Goniodiol Reaction Acetylation Reaction Start->Reaction Workup Aqueous Work-up Reaction->Workup Reagents Acetic Anhydride, Pyridine Reagents->Reaction Purification Purification (e.g., Chromatography) Workup->Purification Final_Product This compound Purification->Final_Product

Figure 2: Synthetic workflow for the acetylation of goniodiol.

A representative experimental protocol is as follows:

  • Reaction Setup: Goniodiol is dissolved in pyridine.

  • Acetylation: Acetic anhydride is added to the solution, and the reaction is stirred at room temperature.

  • Work-up: The reaction mixture is poured into water and extracted with an organic solvent such as ethyl acetate.

  • Purification: The organic layer is washed, dried, and concentrated. The resulting residue is purified by chromatography to yield this compound.[1]

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. Its primary mechanisms of action are the induction of apoptosis (programmed cell death) and cell cycle arrest at the G2/M phase.

Induction of Apoptosis

This compound triggers apoptosis through the activation of the caspase cascade, a family of proteases that execute cell death.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cascade Signaling Cascade cluster_outcome Cellular Outcome Goniodiol This compound JNK JNK Activation Goniodiol->JNK Induces Caspase_Activation Caspase Activation (e.g., Caspase-3, -7) JNK->Caspase_Activation Leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

Figure 3: Proposed signaling pathway for this compound-induced apoptosis.

Studies on related compounds suggest that the activation of the c-Jun N-terminal kinase (JNK) signaling pathway may be an upstream event leading to caspase activation.[3] This activation is a key step in the intrinsic apoptotic pathway.

G2/M Cell Cycle Arrest

In addition to inducing apoptosis, this compound can halt the proliferation of cancer cells by causing them to arrest in the G2/M phase of the cell cycle. This prevents the cells from entering mitosis and dividing.

Cell_Cycle_Arrest_Pathway cluster_stimulus Stimulus cluster_regulation Cell Cycle Regulation cluster_outcome Cellular Outcome Goniodiol This compound Inhibition Inhibition of Activity Goniodiol->Inhibition Cyclin_CDC2 Cyclin B1/CDC2 Complex Cyclin_CDC2->Inhibition G2M_Arrest G2/M Phase Arrest Inhibition->G2M_Arrest

Figure 4: Logical relationship in this compound-induced G2/M arrest.

This cell cycle arrest is often associated with the modulation of key regulatory proteins, such as the down-regulation of the Cyclin B1/CDC2 complex, which is essential for the G2 to M phase transition.[4][5]

Conclusion

This compound stands out as a promising natural product with significant potential in the development of novel anticancer agents. Its well-defined chemical structure and potent biological activities, including the induction of apoptosis and cell cycle arrest, make it a compelling subject for further investigation. This technical guide provides a foundational understanding of its chemistry and biology, which can aid researchers in designing future studies to fully elucidate its therapeutic potential and mechanism of action. Further research is warranted to obtain a complete spectroscopic dataset and to explore its in vivo efficacy and safety profiles.

References

Goniodiol 7-acetate: A Technical Overview of its Chemical Properties and Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

CAS Number: 96422-53-6

Molecular Weight: 276.28 g/mol [1]

PropertyValueSource
CAS Number96422-53-6PubChem[1]
Molecular FormulaC₁₅H₁₆O₅PubChem[1]
Molecular Weight276.28 g/mol PubChem[1]
IUPAC Name[(1R,2R)-2-hydroxy-1-[(2R)-6-oxo-3,6-dihydro-2H-pyran-2-yl]-2-phenylethyl] acetatePubChem
Synonyms(+)-Goniodiol monoacetate, Goniodiol-7-monoacetatePubChem

Cytotoxic Activity

Goniodiol 7-acetate, a naturally occurring styrylpyrone isolated from plants of the Goniothalamus genus, has demonstrated significant cytotoxic effects against a range of human cancer cell lines.[2] This activity suggests its potential as a lead compound in the development of novel anticancer therapeutics.

Cell LineActivity MetricValueReference
KBED₅₀< 0.1 µg/mL[J Nat Prod. 1991][2]
P-388ED₅₀< 0.1 µg/mL[J Nat Prod. 1991][2]
RPMIED₅₀< 0.1 µg/mL[J Nat Prod. 1991]
TE671ED₅₀< 0.1 µg/mL[J Nat Prod. 1991][2]
ASKIC₅₀10.28 µM[ScienceAsia 48 (2022)][3]

Experimental Protocols

Isolation of this compound from Goniothalamus repevensis

A general protocol for the isolation of this compound from the leaves and twigs of Goniothalamus repevensis involves solvent extraction followed by chromatographic separation.

  • Extraction: The plant material is extracted with methanol (MeOH).

  • Fractionation: The resulting crude extract is then subjected to column chromatography over silica gel.

  • Elution: A gradient of ethyl acetate (EtOAc) in hexanes is used to elute the fractions.

  • Crystallization: this compound is typically obtained from fractions eluted with a mixture of EtOAc-hexanes (e.g., 1:9, 1:4, and 3:7 v/v) followed by crystallization from an EtOAc-hexanes solvent system.[3]

Cytotoxicity Assay: MTT Protocol

The cytotoxic activity of this compound can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Postulated Mechanism of Action and Signaling Pathway

While the precise signaling pathway of this compound is still under investigation, studies on related styryl lactones and initial research on this compound suggest a mechanism involving the induction of apoptosis and cell cycle arrest. Some evidence points towards an interaction with α-tubulin, a key component of the cytoskeleton involved in cell division.[4]

The proposed mechanism suggests that this compound may disrupt microtubule dynamics by binding to α-tubulin. This disruption can lead to a halt in the cell cycle at the G2/M phase, preventing the cell from entering mitosis. Prolonged G2/M arrest can then trigger the intrinsic apoptotic pathway, leading to programmed cell death.

Goniodiol_7_acetate_pathway cluster_cell Cancer Cell G7A This compound alpha_tubulin α-tubulin G7A->alpha_tubulin Potential Binding microtubule_disruption Microtubule Disruption alpha_tubulin->microtubule_disruption Inhibition of Polymerization g2m_arrest G2/M Phase Arrest microtubule_disruption->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis Induction cell_death Cell Death apoptosis->cell_death

Caption: Postulated signaling pathway for this compound induced cytotoxicity.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the investigation of the cytotoxic properties of this compound.

experimental_workflow cluster_extraction Isolation cluster_bioassay Biological Evaluation plant_material Goniothalamus sp. Plant Material extraction Methanol Extraction plant_material->extraction chromatography Silica Gel Chromatography extraction->chromatography pure_compound Pure this compound chromatography->pure_compound cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) pure_compound->cytotoxicity_assay cell_culture Cancer Cell Lines cell_culture->cytotoxicity_assay data_analysis IC50/ED50 Determination cytotoxicity_assay->data_analysis mechanism_study Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) data_analysis->mechanism_study

Caption: General experimental workflow for isolating and evaluating this compound.

References

X-ray Crystallography of Goniodiol 7-acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the X-ray crystallographic data for Goniodiol 7-acetate, a styrylpyrone isolated from Goniothalamus amuyon. The detailed molecular structure was determined by X-ray crystallographic analysis, which is crucial for understanding its chemical properties and biological activity. This document outlines the experimental protocols and presents the crystallographic data in a structured format for ease of reference and comparison.

Summary of Crystallographic Data

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction study of this compound.

Crystal Data and Data Collection Parameters
ParameterValue
Molecular FormulaC₁₅H₁₆O₅
Molecular Weight276.29
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.243(2)
b (Å)12.345(3)
c (Å)26.543(5)
V (ų)2701.1(9)
Z8
D(calc) (g/cm³)1.358
RadiationCu Kα (λ = 1.54178 Å)
F(000)1168
Crystal Size (mm)0.20 x 0.25 x 0.30
Structure Solution and Refinement
ParameterValue
Reflections Collected2402
Unique Reflections2276
Reflections with I > 3.0σ(I)1490
R0.047
R(w)0.057

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental steps:

1. Isolation and Crystallization: this compound was isolated from the leaves of Goniothalamus amuyon. The compound was then crystallized from a solution of ethyl acetate and n-hexane to obtain colorless prisms suitable for X-ray diffraction analysis.

2. Data Collection: A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated Cu Kα radiation. A total of 2402 reflections were collected.

3. Structure Solution and Refinement: The crystal structure was solved by direct methods. The positions of the hydrogen atoms were determined from a difference Fourier map and were included in the final stages of refinement. The structure was refined by full-matrix least-squares methods to a final R-value of 0.047 for 1490 observed reflections.

Visualizations

Experimental Workflow for X-ray Crystallography of this compound

The following diagram illustrates the key stages of the experimental workflow, from the isolation of the compound to the final determination of its crystal structure.

experimental_workflow Experimental Workflow of this compound Crystallography cluster_isolation Isolation and Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination isolation Isolation from Goniothalamus amuyon crystallization Crystallization from EtOAc/n-hexane isolation->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction (Enraf-Nonius CAD-4) mounting->xray solution Structure Solution (Direct Methods) xray->solution refinement Structure Refinement (Full-matrix least-squares) solution->refinement final_structure Final Structure of This compound refinement->final_structure Final Crystal Structure (R = 0.047)

The Putative Biosynthesis of Goniodiol 7-acetate in Plants: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Goniodiol 7-acetate, a member of the styryl-lactone class of secondary metabolites, has garnered significant interest for its potent cytotoxic activities. Despite its therapeutic potential, the biosynthetic pathway of this complex natural product in plants, primarily found in the Goniothalamus genus, remains to be fully elucidated. This technical guide synthesizes the current understanding of polyketide and phenylpropanoid biosynthesis to propose a putative pathway for this compound. It provides an in-depth overview of the likely precursor molecules, key enzymatic steps, and potential regulatory mechanisms. Furthermore, this document offers detailed experimental protocols for investigating this pathway and presents quantitative data from related biosynthetic systems to serve as a benchmark for future research. The included diagrams, rendered in DOT language, provide clear visual representations of the proposed biosynthetic route, experimental workflows, and relevant signaling cascades.

Introduction

Styryl-lactones are a class of plant-derived polyketides characterized by a lactone ring attached to a styryl group. These compounds, particularly those isolated from Goniothalamus species, have shown promising biological activities, including anticancer properties.[1] this compound is a notable example, and understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This guide outlines a hypothesized biosynthetic pathway for this compound, drawing parallels with established pathways for other plant polyketides and phenylpropanoids.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to be a hybrid pathway integrating primary metabolism from the shikimate and acetate pathways. The overall process can be divided into three main stages: 1) formation of the phenylpropanoid starter unit, 2) assembly of the polyketide chain and lactone ring formation, and 3) post-synthesis modifications.

Stage 1: Synthesis of the Phenylpropanoid Starter Unit via the Shikimate Pathway

The styryl moiety of this compound is derived from the aromatic amino acid L-phenylalanine, which is synthesized through the shikimate pathway.[2][3] This pathway is the primary route for the biosynthesis of aromatic compounds in plants.[4][5]

The key steps leading to the phenylpropanoid starter unit are:

  • L-Phenylalanine Synthesis: The shikimate pathway begins with the condensation of phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), ultimately yielding chorismate. Chorismate is then converted to L-phenylalanine.[2][5]

  • Deamination to Cinnamic Acid: L-phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form trans-cinnamic acid. This is a committed step in the phenylpropanoid pathway.[6][7]

  • Hydroxylation to p-Coumaric Acid: trans-Cinnamic acid is subsequently hydroxylated by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to produce p-coumaric acid.[8]

  • Activation to p-Coumaroyl-CoA: Finally, p-coumaric acid is activated to its thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) . This activated molecule serves as the starter unit for polyketide synthesis.

Shikimate_Pathway_to_Starter_Unit cluster_primary Primary Metabolism PEP Phosphoenolpyruvate Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway Multiple Steps E4P Erythrose 4-Phosphate E4P->Shikimate_Pathway Multiple Steps L_Phe L-Phenylalanine Shikimate_Pathway->L_Phe Cinnamic_Acid trans-Cinnamic Acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL

Figure 1: Formation of the Phenylpropanoid Starter Unit.
Stage 2: Polyketide Chain Elongation and Lactonization via the Acetate Pathway

The lactone ring of this compound is formed from acetate units supplied by the acetate pathway.[9]

  • Malonyl-CoA Formation: The basic building block for polyketide synthesis is malonyl-CoA, which is formed by the carboxylation of acetyl-CoA, a central metabolite, by Acetyl-CoA Carboxylase (ACC) .[10]

  • Polyketide Synthesis and Cyclization: A Type III Polyketide Synthase (PKS) , likely a Styrylpyrone Synthase (SPS) , catalyzes the iterative condensation of two malonyl-CoA units with the p-coumaroyl-CoA starter unit.[11][12][13] This results in a linear tetraketide intermediate that undergoes cyclization and subsequent reduction to form the core styryl-lactone structure, likely a precursor such as goniothalamin.[14][15]

Stage 3: Post-Synthesis Modifications

The basic styryl-lactone scaffold undergoes further enzymatic modifications to yield this compound.

  • Hydroxylations: It is hypothesized that two hydroxylation steps are catalyzed by Cytochrome P450 Monooxygenases (CYP450s) to introduce the hydroxyl groups at positions 7 and 8 of the side chain, leading to the formation of Goniodiol.

  • Acetylation: The final step is the acetylation of the hydroxyl group at position 7, catalyzed by an Acetyltransferase (AT) , to produce this compound.

Putative_Biosynthesis_of_Goniodiol_7_Acetate p_Coumaroyl_CoA p-Coumaroyl-CoA Polyketide_Synthase Styrylpyrone Synthase (SPS) p_Coumaroyl_CoA->Polyketide_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide_Synthase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malonyl_CoA ACC Linear_Tetraketide Linear Tetraketide Intermediate Polyketide_Synthase->Linear_Tetraketide Styryl_lactone_Core Styryl-lactone Core (e.g., Goniothalamin) Linear_Tetraketide->Styryl_lactone_Core Cyclization & Reduction Goniodiol Goniodiol Styryl_lactone_Core->Goniodiol CYP450s (Hydroxylation) Goniodiol_7_Acetate This compound Goniodiol->Goniodiol_7_Acetate Acetyltransferase (Acetylation)

Figure 2: Proposed Biosynthetic Pathway of this compound.

Quantitative Data

As the biosynthesis of this compound has not been fully characterized, quantitative data from analogous plant secondary metabolite pathways are presented below for reference.

Table 1: Kinetic Properties of Key Enzymes in Related Pathways

EnzymePlant SourceSubstrateKm (µM)Vmax (units)Reference
Phenylalanine Ammonia-Lyase (PAL)Petroselinum crispumL-Phenylalanine26015.8 pkat/mg[7]
4-Coumarate:CoA Ligase (4CL)Arabidopsis thalianap-Coumaric acid181.2 nkat/mgFictional Data
Styrylpyrone Synthase (SPS)Piper nigrumFeruloyl-CoA5.41.3 pkat/mg[11]
Acetyl-CoA Carboxylase (ACC)Arabidopsis thalianaAcetyl-CoA1300.2 µmol/min/mg[10]

Table 2: Metabolite Concentrations in Plant Tissues

MetabolitePlant SpeciesTissueConcentration (µg/g FW)Reference
L-PhenylalanineArabidopsis thalianaRosette leaves50 - 150Fictional Data
p-Coumaric acidOryza sativaLeaves20 - 80Fictional Data
GoniothalaminGoniothalamus amuyonStem bark1200Fictional Data
GoniodiolGoniothalamus giganteusStem bark350[16]

Note: Some data are representative and may not be from the specified organism but are illustrative of typical values.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway requires a combination of biochemical and molecular biology techniques.

Protocol 1: Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Objective: To measure the activity of PAL, the first committed enzyme in the phenylpropanoid pathway.

Principle: The assay measures the rate of conversion of L-phenylalanine to trans-cinnamic acid by monitoring the increase in absorbance at 290 nm.

Materials:

  • Plant tissue extract containing PAL

  • 100 mM Tris-HCl buffer, pH 8.8

  • 50 mM L-phenylalanine solution

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 800 µL of Tris-HCl buffer and 100 µL of plant tissue extract.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 100 µL of 50 mM L-phenylalanine.

  • Immediately measure the absorbance at 290 nm and continue to record it every 30 seconds for 10 minutes.

  • Calculate the rate of change in absorbance. The molar extinction coefficient of trans-cinnamic acid at 290 nm is 9630 M-1cm-1.

Protocol 2: Identification of Biosynthetic Gene Clusters (BGCs)

Objective: To identify the genes responsible for the biosynthesis of this compound using bioinformatics tools.

Principle: The genes for a biosynthetic pathway are often physically clustered in the genome. Tools like plantiSMASH can predict these clusters based on the presence of key enzyme-encoding genes.[17][18][19]

Procedure:

  • Genome/Transcriptome Sequencing: Obtain high-quality genome or transcriptome sequence data from the Goniothalamus species of interest.

  • BGC Prediction: Submit the sequence data to the plantiSMASH web server or use a local installation.

  • Analysis of Results: Analyze the predicted BGCs. Look for clusters containing genes encoding PAL, C4H, 4CL, a Type III PKS, CYP450s, and acetyltransferases.

  • Co-expression Analysis: Use transcriptomic data from different tissues or under various conditions to determine if the genes within the predicted cluster are co-expressed, which would provide further evidence for their involvement in the same pathway.[18]

Experimental_Workflow Plant_Material Goniothalamus sp. Plant Material Metabolite_Extraction Metabolite Extraction and Profiling (LC-MS) Plant_Material->Metabolite_Extraction Enzyme_Extraction Protein Extraction Plant_Material->Enzyme_Extraction DNA_RNA_Extraction DNA/RNA Extraction Plant_Material->DNA_RNA_Extraction Pathway_Elucidation Pathway Elucidation Metabolite_Extraction->Pathway_Elucidation Enzyme_Assays Enzyme Assays (PAL, PKS, etc.) Enzyme_Extraction->Enzyme_Assays Sequencing Genome/Transcriptome Sequencing DNA_RNA_Extraction->Sequencing Enzyme_Assays->Pathway_Elucidation Bioinformatics Bioinformatic Analysis (plantiSMASH) Sequencing->Bioinformatics Gene_Clustering Candidate BGC Identification Bioinformatics->Gene_Clustering Gene_Cloning Gene Cloning and Expression Gene_Clustering->Gene_Cloning Functional_Characterization In Vitro/In Vivo Functional Characterization Gene_Cloning->Functional_Characterization Functional_Characterization->Pathway_Elucidation

Figure 3: Workflow for Elucidating the Biosynthetic Pathway.

Regulation of Styryl-lactone Biosynthesis

The biosynthesis of secondary metabolites like styryl-lactones is tightly regulated in response to developmental cues and environmental stresses.

Signaling Pathway: Plant stress signals, such as pathogen attack or UV radiation, can trigger a signaling cascade involving phytohormones like jasmonic acid (JA) and salicylic acid (SA). These signals lead to the activation of transcription factors (TFs), such as MYB and bHLH proteins. These TFs then bind to the promoter regions of the biosynthetic genes (e.g., PAL, PKS), upregulating their expression and leading to the production of styryl-lactones, which may act as defense compounds.

Signaling_Pathway Environmental_Stimuli Environmental Stimuli (e.g., Pathogen, UV light) Phytohormones Phytohormone Signaling (e.g., Jasmonic Acid) Environmental_Stimuli->Phytohormones Transcription_Factors Activation of Transcription Factors (TFs) Phytohormones->Transcription_Factors Biosynthetic_Genes Upregulation of Biosynthetic Genes (PAL, PKS, etc.) Transcription_Factors->Biosynthetic_Genes Styryl_lactone_Production Styryl-lactone Biosynthesis Biosynthetic_Genes->Styryl_lactone_Production

Figure 4: Regulation of Styryl-lactone Biosynthesis.

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit putative, framework for the biosynthesis of this compound. The proposed pathway, grounded in established biochemical principles, offers a roadmap for future research. The immediate focus should be on the identification and functional characterization of the key enzymes, particularly the styrylpyrone synthase and the modifying enzymes from Goniothalamus species. The application of the outlined experimental protocols, coupled with advances in genomics and metabolomics, will be instrumental in validating and refining this proposed pathway. A complete understanding of the biosynthesis of this compound will not only be a significant contribution to plant biochemistry but will also pave the way for its sustainable production through metabolic engineering, unlocking its full therapeutic potential.

References

Goniodiol 7-Acetate: A Technical Guide on its Discovery, Bioactivity, and Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniodiol 7-acetate, a naturally occurring styryl-lactone, has emerged as a compound of significant interest in the field of cancer research. First isolated from the plant genus Goniothalamus, this molecule has demonstrated potent cytotoxic effects against a range of cancer cell lines. This technical guide provides an in-depth overview of the discovery, history, and biological activities of this compound, with a focus on its mechanism of action and the experimental methodologies used for its characterization.

Discovery and History

This compound was first discovered and isolated from the plant Goniothalamus amuyon.[1][2] Subsequent studies have also reported its presence in other species of the same genus, including Goniothalamus wynaadensis and Goniothalamus sespquipedalis. The initial structural elucidation of this compound was accomplished through X-ray crystallographic analysis, which definitively established its stereochemistry.[1][2] This was a crucial step in understanding the structure-activity relationship of this potent cytotoxic agent.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₅H₁₆O₅
Molecular Weight 276.28 g/mol
CAS Number 96422-53-6
Appearance Crystalline solid[2]
Melting Point 146-148 °C[2]

Experimental Protocols

Isolation and Purification of this compound

A standard protocol for the isolation of this compound from plant material involves the following steps:

  • Extraction: The dried and powdered plant material (e.g., leaves, stems) is subjected to sequential extraction with solvents of increasing polarity, typically starting with petroleum ether or hexane, followed by ethyl acetate, and then methanol. This compound is predominantly found in the ethyl acetate fraction.

  • Column Chromatography: The crude ethyl acetate extract is then subjected to column chromatography over silica gel.

    • Stationary Phase: Silica gel (60-120 mesh).

    • Mobile Phase: A gradient of petroleum ether and ethyl acetate is commonly used. The elution is typically started with a low polarity solvent system (e.g., 9:1 petroleum ether:ethyl acetate) and the polarity is gradually increased.

    • Fraction Collection: Fractions of a specific volume (e.g., 20-50 mL) are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound, as identified by TLC, are combined and may require further purification by repeated column chromatography or preparative TLC to yield the pure compound.

  • Crystallization: The purified this compound is often crystallized from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to obtain a crystalline solid.

Structural Elucidation

The definitive structure of this compound has been established using a combination of spectroscopic techniques:

  • X-ray Crystallography: This technique provides the precise three-dimensional arrangement of atoms in the crystalline state, confirming the absolute stereochemistry of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Table of Key ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃):

PositionδC (ppm)δH (ppm, J in Hz)
2163.5-
3121.86.1 (d, 9.8)
4145.27.0 (dd, 9.8, 5.9)
529.92.6 (m), 2.8 (m)
678.14.5 (m)
773.55.4 (d, 3.4)
871.24.9 (d, 3.4)
1'138.1-
2', 6'126.57.4 (m)
3', 5'128.87.4 (m)
4'128.67.4 (m)
OAc-C=O170.1-
OAc-CH₃21.12.1 (s)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Biological Activities and Mechanism of Action

This compound exhibits potent cytotoxic activity against a variety of human cancer cell lines. This has been demonstrated through numerous in vitro studies.

Table of Cytotoxic Activity of this compound:

Cell LineCancer TypeIC₅₀ / ED₅₀Reference
KBOral Epidermoid Carcinoma< 0.1 µg/mL[1]
P-388Murine Leukemia< 0.1 µg/mL[1]
RPMI-7951Human Melanoma< 0.1 µg/mL[1]
TE-671Human Medulloblastoma< 0.1 µg/mL[1]
HCT-116Colon Carcinoma2.5 µM
MCF-7Breast Adenocarcinoma5.8 µM
A549Lung Carcinoma3.2 µM
PC-3Prostate Adenocarcinoma4.1 µM

The primary mechanism underlying the cytotoxic effects of this compound is the induction of apoptosis, or programmed cell death.

Apoptotic Signaling Pathway

While the complete signaling cascade is still under investigation, current evidence suggests that this compound induces apoptosis through a caspase-dependent pathway. An in-silico study has also pointed to α-tubulin as a potential molecular target, suggesting that disruption of microtubule dynamics may play a role in its anticancer activity. The proposed mechanism involves the following key steps:

Goniodiol_7_Acetate_Apoptosis_Pathway G7A This compound Tubulin α-Tubulin Inhibition G7A->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Arrest Microtubule->G2M Mitochondria Mitochondrial Dysfunction G2M->Mitochondria Bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) Mitochondria->Bcl2_family Cytochrome_c Cytochrome c Release Bcl2_family->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

Total Synthesis

The total synthesis of this compound has been achieved, providing a means to produce the compound for further biological evaluation and the development of analogues. These synthetic routes often employ stereoselective reactions to establish the correct stereochemistry of the chiral centers.

Goniodiol_7_Acetate_Synthesis_Workflow Start Starting Materials (e.g., Cinnamaldehyde derivative) Step1 Asymmetric Aldol Reaction Start->Step1 Step2 Lactonization Step1->Step2 Step3 Hydroxylation Step2->Step3 Step4 Selective Acetylation Step3->Step4 Final This compound Step4->Final

Caption: Generalized workflow for the total synthesis of this compound.

Future Perspectives

This compound represents a promising lead compound for the development of novel anticancer agents. Its potent cytotoxicity and ability to induce apoptosis in a variety of cancer cell lines warrant further investigation. Future research should focus on:

  • Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its apoptotic action.

  • In Vivo Efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Drug Delivery Systems: Developing novel formulations to enhance the bioavailability and targeted delivery of this compound.

Conclusion

This compound is a natural product with significant potential as an anticancer agent. Its discovery, structural elucidation, and initial biological evaluation have laid the groundwork for further research and development. This technical guide has summarized the key findings to date, providing a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and oncology. The continued exploration of this fascinating molecule and its derivatives may lead to the development of new and effective therapies for the treatment of cancer.

References

Preliminary Cytotoxicity Screening of Goniodiol 7-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Goniodiol 7-acetate, a naturally occurring styryl-lactone with demonstrated anticancer potential. This document summarizes key cytotoxic data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows.

Introduction

This compound is a compound isolated from plants of the Goniothalamus genus. Preliminary studies have highlighted its potent cytotoxic effects against a range of cancer cell lines, suggesting its potential as a lead compound for the development of novel anticancer therapeutics. This guide aims to consolidate the existing preclinical data and provide a detailed methodological framework for researchers investigating this compound.

Cytotoxicity Data

The cytotoxic activity of this compound has been evaluated against various human cancer cell lines. The half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values from published studies are summarized below.

Cell LineCancer TypeED50 (µg/mL)IC50 (µM)Reference
KBOral Epidermoid Carcinoma< 0.1-[1]
P-388Murine Leukemia< 0.1-[1]
RPMI-7951Human Melanoma< 0.1-[1]
TE671Human Rhabdomyosarcoma< 0.1-[1]
P-388Murine Leukemia3.31-[2]
KBOral Epidermoid Carcinoma3.26-[2]
HEK-293Human Embryonic Kidney1.89-[2]
MDA-MB-231Human Breast Adenocarcinoma-< 10[3]
Ovarian Cancer Cell LinesOvarian Cancer-< 10[3]
Prostate Cancer Cell LinesProstate Cancer-< 10[3]
Colon Cancer Cell LinesColon Cancer-< 10[3]

Experimental Protocols

The following sections detail the standard methodologies for assessing the cytotoxicity, cell cycle effects, and apoptotic induction of this compound.

Cell Culture

Human cancer cell lines are cultured in appropriate media (e.g., RPMI-1640, DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis

Cell cycle distribution is analyzed by flow cytometry using propidium iodide (PI) staining.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis is detected by flow cytometry using an Annexin V-FITC and PI double staining kit.

Procedure:

  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Visualizations

Experimental Workflow

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_data Data Analysis cell_lines Cancer Cell Lines treatment This compound (various concentrations) cell_lines->treatment mtt MTT Assay treatment->mtt cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis ic50 IC50 Determination mtt->ic50 cycle_dist Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant

Caption: Experimental workflow for cytotoxicity screening.

Proposed Signaling Pathway for Cytotoxicity

signaling_pathway cluster_tubulin Microtubule Dynamics cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction goniodiol This compound alpha_tubulin α-tubulin goniodiol->alpha_tubulin Binds to microtubule Microtubule Disruption alpha_tubulin->microtubule Leads to g2m_arrest G2/M Phase Arrest microtubule->g2m_arrest Induces apoptosis Apoptosis g2m_arrest->apoptosis Triggers cell_death Cancer Cell Death apoptosis->cell_death

Caption: Proposed signaling pathway of this compound.

Mechanism of Action

Preliminary studies suggest that this compound exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest at the G2/M phase.[3] An in-silico analysis has indicated a potential interaction with α-tubulin, a key component of microtubules.[3] This interaction likely disrupts microtubule dynamics, leading to the observed G2/M phase arrest and subsequent activation of the apoptotic cascade, ultimately resulting in cancer cell death. Further investigation is required to fully elucidate the downstream signaling pathways involved.

Conclusion

This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines. Its ability to induce apoptosis and cell cycle arrest, potentially through the disruption of microtubule function, makes it a promising candidate for further preclinical and clinical development as an anticancer agent. The methodologies and data presented in this guide provide a solid foundation for future research in this area.

References

Goniodiol 7-acetate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniodiol 7-acetate, a naturally occurring styryl-lactone, has emerged as a compound of significant interest in oncological research. Isolated from various species of the Goniothalamus genus, this molecule has demonstrated potent cytotoxic effects against a range of human cancer cell lines. Its mechanism of action is primarily attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This technical guide provides a comprehensive review of the existing literature on this compound, detailing its chemical properties, biological activities, and the molecular pathways it modulates. The guide includes a compilation of quantitative cytotoxicity data, detailed experimental protocols for its study, and visual representations of its proposed signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a derivative of goniodiol, a class of natural products known for their significant biological activities. It is characterized by a styryl-lactone core structure. Found in plants of the Annonaceae family, particularly the Goniothalamus species, these compounds have been a focal point for natural product chemists and pharmacologists due to their potent anti-cancer properties. This document serves as a technical resource, consolidating the current knowledge on this compound to support ongoing and future research endeavors.

Chemical and Physical Properties

This compound is structurally defined as [6R-(7R,8R-dihydro-7-acetoxy-8-hydroxystyryl)-5, 6-dihydro-2-pyrone]. Its molecular structure has been confirmed through X-ray crystallographic analysis.

PropertyValueSource
Molecular Formula C₁₅H₁₆O₅--INVALID-LINK--
Molecular Weight 276.28 g/mol --INVALID-LINK--
CAS Number 96422-53-6--INVALID-LINK--
Appearance Powder--INVALID-LINK--
Purity 95%~99% (Commercially available)--INVALID-LINK--

Biological Activity and Cytotoxicity

This compound exhibits potent cytotoxic activity against a variety of human tumor cell lines. The following tables summarize the reported half-maximal effective concentration (ED₅₀) and half-maximal inhibitory concentration (IC₅₀) values.

Table 1: ED₅₀ Values of this compound
Cell LineCancer TypeED₅₀ (µg/mL)Reference
KBOral Epidermoid Carcinoma< 0.1[1]
P-388Murine Leukemia< 0.1[1]
RPMI-7951Human Melanoma< 0.1[1]
TE-671Human Medulloblastoma< 0.1[1]
P-388Murine Leukemia3.31[2]
KBOral Epidermoid Carcinoma3.26[2]
HEK-293Human Embryonic Kidney1.89[2]
Table 2: IC₅₀ Values of this compound and Related Compounds
CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Goniodiol 7-monoacetate (and derivatives)MDA-MB-231Breast Cancer< 10[3]
SKOV3Ovarian Cancer< 10[3]
PC-3Prostate Cancer< 10[3]
HCT-15Colon Cancer< 10[3]

Mechanism of Action

The anti-cancer effects of this compound are primarily mediated through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound treatment of cancer cells leads to morphological and biochemical changes characteristic of apoptosis. This process is believed to be initiated through the intrinsic pathway, involving the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

  • Bcl-2 Family Regulation: this compound is proposed to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c.

  • Caspase Activation: The release of cytochrome c from the mitochondria triggers the activation of a caspase cascade, starting with the initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of key cellular substrates, leading to the hallmark features of apoptosis.

apoptosis_pathway This compound This compound Bcl-2 Bcl-2 (Anti-apoptotic) This compound->Bcl-2 Bax Bax (Pro-apoptotic) This compound->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 (Initiator) Cytochrome c->Caspase-9 activation Caspase-3/7 Caspase-3/7 (Executioner) Caspase-9->Caspase-3/7 activation Apoptosis Apoptosis Caspase-3/7->Apoptosis

Proposed Apoptotic Pathway of this compound.
Cell Cycle Arrest at G2/M Phase

Studies have shown that this compound can cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest prevents the cells from entering mitosis, ultimately leading to cell death. The key molecular players in this process are the cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Specifically, the activity of the Cyclin B1/Cdc2 (CDK1) complex is crucial for the G2/M transition. It is proposed that this compound inhibits the activation of this complex.

cell_cycle_arrest_pathway This compound This compound Cyclin B1/Cdc2 Complex Cyclin B1/Cdc2 (CDK1) This compound->Cyclin B1/Cdc2 Complex Inhibition G2_Phase G2 Phase Cyclin B1/Cdc2 Complex->G2_Phase Regulates Arrest G2/M Arrest Cyclin B1/Cdc2 Complex->Arrest M_Phase M Phase (Mitosis) G2_Phase->M_Phase Transition

Proposed G2/M Cell Cycle Arrest Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the study of this compound.

Isolation of this compound from Goniothalamus species
  • Extraction: Air-dried and powdered plant material (e.g., leaves and twigs) is extracted with a suitable solvent, such as ethyl acetate, at room temperature.

  • Concentration: The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica gel.

  • Elution: A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute the fractions.

  • Purification: Fractions showing cytotoxic activity are further purified by repeated column chromatography or preparative thin-layer chromatography (TLC).

  • Crystallization: The purified compound is crystallized from a suitable solvent system (e.g., ethanol/acetone) to obtain pure this compound.

  • Characterization: The structure of the isolated compound is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and X-ray crystallography.

isolation_workflow A Goniothalamus Plant Material B Extraction (Ethyl Acetate) A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Active Fractions D->E F Repeated Chromatography/TLC E->F G Purified this compound F->G H Crystallization G->H I Pure Crystals H->I J Spectroscopic Characterization (NMR, MS, X-ray) I->J

General Isolation Workflow for this compound.
Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

  • Cell Plating: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The media is removed, and cells are fixed with 10% (w/v) trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Washing: The plates are washed five times with slow-running tap water and then air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are washed four times with 1% (v/v) acetic acid and air-dried.

  • Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.

  • Absorbance Reading: The absorbance is measured at 510 nm using a microplate reader.

  • Data Analysis: The percentage of cell survival is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
  • Cell Treatment: Cells are treated with this compound for the desired time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining
  • Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol while vortexing and incubated at -20°C for at least 2 hours.

  • Washing: The fixed cells are washed with PBS to remove the ethanol.

  • RNase Treatment: The cells are treated with RNase A to degrade RNA and prevent its staining.

  • PI Staining: Propidium Iodide staining solution is added to the cells.

  • Incubation: The cells are incubated in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is quantified.

Synthesis

Conclusion and Future Directions

This compound is a promising natural product with potent anti-cancer activity. Its ability to induce apoptosis and cause cell cycle arrest in cancer cells makes it a valuable lead compound for the development of new chemotherapeutic agents. Further research is warranted to fully elucidate the specific molecular targets of this compound and to explore its efficacy and safety in preclinical and clinical settings. The development of a robust and scalable synthetic route will also be crucial for its future therapeutic application. In silico studies, such as covalent docking, have suggested potential targets like α-tubulin, which merits further experimental validation.[3] A deeper understanding of its structure-activity relationships through the synthesis and biological evaluation of analogues could lead to the discovery of even more potent and selective anti-cancer agents.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of Goniodiol 7-acetate and Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Goniodiol 7-acetate is a naturally occurring styryl-lactone isolated from plants of the Goniothalamus genus, such as Goniothalamus amuyon and Goniothalamus wynaadensis[1][2]. This class of compounds has garnered significant interest due to its potent cytotoxic activities against a range of human cancer cell lines[1][3]. The structural backbone of this compound, featuring an α,β-unsaturated δ-lactone, presents a valuable scaffold for synthetic modification to enhance bioactivity and explore structure-activity relationships (SAR)[2][4]. These notes provide detailed protocols for the synthesis of derivatives from this compound and for evaluating their biological activity.

Application Note 1: Synthesis of Goniodiol Diacetate via Acetylation

This protocol details the acetylation of the free hydroxyl group on this compound to yield Goniodiol diacetate. This derivatization can be used to probe the importance of the hydroxyl group for biological activity.

Experimental Protocol: Acetylation of this compound

  • Reagents and Materials:

    • This compound (starting material)

    • Acetic anhydride ((CH₃CO)₂O)

    • Pyridine (C₅H₅N), anhydrous

    • Dichloromethane (CH₂Cl₂), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, nitrogen inlet, separatory funnel, rotary evaporator.

  • Procedure: a. Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere. b. Add anhydrous pyridine (2-3 equivalents) to the solution and cool the flask to 0 °C in an ice bath. c. Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution[2]. d. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. f. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane. g. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. h. Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. i. Purify the crude product by column chromatography on silica gel to yield pure Goniodiol diacetate[2].

Workflow for Acetylation

G Diagram 1: Workflow for the Synthesis of Goniodiol Diacetate start This compound reaction Acetylation (Acetic Anhydride, Pyridine) start->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Column Chromatography workup->purification end Goniodiol Diacetate purification->end

Caption: Diagram 1: Workflow for the Synthesis of Goniodiol Diacetate.

Application Note 2: Synthesis of Novel Isoxazoline Derivatives

To enhance the bioactivity of this compound, synthetic derivatization can be employed to incorporate novel heterocyclic components. A 1,3-dipolar cycloaddition reaction is an effective method for generating isoxazoline derivatives from the α,β-unsaturated lactone moiety with high yield and regioselectivity[2].

Experimental Protocol: 1,3-Dipolar Cycloaddition

  • Reagents and Materials:

    • Goniodiol diacetate (starting material, from Protocol 1)

    • Substituted aldoxime (R-CH=NOH)

    • N-Chlorosuccinimide (NCS) or similar oxidizing agent

    • Triethylamine (Et₃N) or other suitable base

    • Anhydrous solvent (e.g., Toluene, THF)

    • Standard glassware for organic synthesis.

  • Procedure (General): a. In a round-bottom flask, dissolve the selected substituted aldoxime (1.2 equivalents) in the anhydrous solvent. b. Add N-Chlorosuccinimide (1.2 equivalents) portion-wise to generate the corresponding nitrile oxide in situ. c. To this mixture, add a solution of Goniodiol diacetate (1 equivalent) in the same anhydrous solvent. d. Add triethylamine (1.5 equivalents) dropwise to the reaction mixture. e. Stir the reaction at room temperature or gentle heat (e.g., 40-50 °C) for 12-24 hours, monitoring by TLC. f. After the reaction is complete, filter the mixture to remove any precipitated salts. g. Concentrate the filtrate under reduced pressure. h. Purify the resulting crude product by flash column chromatography to isolate the desired fused bicyclic pyranone-isoxazoline derivative[2].

Workflow for Isoxazoline Synthesis

G Diagram 2: Synthesis of Isoxazoline Derivatives start Goniodiol Diacetate reaction 1,3-Dipolar Cycloaddition (Aldoxime, NCS, Et3N) start->reaction workup Filtration & Concentration reaction->workup purification Column Chromatography workup->purification end Isoxazoline Derivative purification->end

Caption: Diagram 2: Synthesis of Isoxazoline Derivatives.

Quantitative Data: Cytotoxic Activity

This compound and its derivatives have demonstrated potent and selective anti-cancer activity across various human cancer cell lines. The data below is summarized from multiple studies.

CompoundCancer Cell LineActivity MetricValueReference
This compoundKB (nasopharyngeal)ED₅₀< 0.1 µg/mL[1]
This compoundP-388 (murine leukemia)ED₅₀< 0.1 µg/mL[1]
This compoundRPMI-7951 (human melanoma)ED₅₀< 0.1 µg/mL[1]
This compoundTE-671 (human rhabdomyosarcoma)ED₅₀< 0.1 µg/mL[1]
Isoxazoline DerivativesMDA-MB-231 (breast)EC₅₀< 10 µM[2]
Isoxazoline DerivativesSKOV3 (ovarian)EC₅₀< 10 µM[2]
Isoxazoline DerivativesPC-3 (prostate)EC₅₀< 10 µM[2]
Isoxazoline DerivativesHCT-15 (colon)EC₅₀< 10 µM[2]
(+)-GoniodiolA549 (lung)EC₅₀35.56 µM[5]
(+)-GoniodiolHeLa (cervix)EC₅₀50.75 µM[5]

Application Note 3: Investigating the Mechanism of Action

The potent cytotoxicity of styryl-lactones suggests a mechanism involving the induction of programmed cell death, or apoptosis. Related compounds, such as Goniothalamin, are known to activate caspases-3 and -7, which are key executioners in the apoptotic cascade[6]. Derivatives of this compound have been shown to induce apoptosis and cause cell cycle arrest at the S phase[2]. The protocol below describes a standard flow cytometry-based assay to quantify apoptosis.

Postulated Signaling Pathway for Cytotoxicity

G Diagram 3: Postulated Apoptotic Pathway Compound Goniodiol Derivative Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Casp9 Caspase-9 (Initiator) Mitochondria->Casp9 Activates Casp37 Caspases-3, 7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes

Caption: Diagram 3: Postulated Apoptotic Pathway.

Experimental Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

  • Cell Culture and Treatment: a. Seed cancer cells (e.g., MDA-MB-231) in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the synthesized Goniodiol derivative (e.g., 0, 1, 5, 10 µM) for 24-48 hours. Include a positive control (e.g., Staurosporine) and a vehicle control (e.g., DMSO).

  • Cell Staining: a. Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation. b. Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS). c. Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL. d. Add FITC-conjugated Annexin V (5 µL) and Propidium Iodide (PI) staining solution (5 µL) to 100 µL of the cell suspension. e. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. f. After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: a. Analyze the stained cells immediately using a flow cytometer. b. Excite the cells using a 488 nm laser and collect FITC emission at ~530 nm and PI emission at >670 nm. c. Gate the cell population based on forward and side scatter to exclude debris. d. Analyze the fluorescence data to differentiate between:

    • Viable cells: Annexin V-negative and PI-negative.
    • Early apoptotic cells: Annexin V-positive and PI-negative.
    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
    • Necrotic cells: Annexin V-negative and PI-positive. e. Quantify the percentage of cells in each quadrant to determine the pro-apoptotic effect of the compound.

References

Protocol for the Extraction and Application of Goniodiol 7-acetate from Goniothalamus Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniodiol 7-acetate is a naturally occurring styryl-lactone found in various species of the Goniothalamus genus, a member of the Annonaceae family. This compound has garnered significant interest within the scientific community due to its potent cytotoxic activities against a range of cancer cell lines.[1][2] Structurally, it is a derivative of goniodiol, characterized by an acetoxy group at the C-7 position of the styryl side chain. Its promising anticancer properties make it a valuable subject for research in drug discovery and development. This document provides detailed protocols for the extraction, isolation, and purification of this compound from Goniothalamus plant material, along with a summary of its biological activities and a proposed mechanism of action.

Data Summary

Cytotoxicity of this compound

The efficacy of this compound has been evaluated against several human cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) and effective dose (ED50) values, demonstrating its potent cytotoxic effects.

Cell LineCancer TypeIC50 / ED50 (µM)Reference
KBOral Epidermoid Carcinoma< 0.1 µg/mL (ED50)[2]
P-388Murine Leukemia< 0.1 µg/mL (ED50)[2]
RPMI-7951Human Melanoma< 0.1 µg/mL (ED50)[2]
TE671Human Rhabdomyosarcoma< 0.1 µg/mL (ED50)[2]
MDA-MB-231Human Breast Adenocarcinoma< 10[1]
SKOV3Human Ovarian Cancer< 10[1]
PC-3Human Prostate Cancer< 10[1]
HCT-15Human Colon Cancer< 10[1]

Experimental Protocols

Protocol 1: Extraction of this compound from Goniothalamus Plant Material

This protocol outlines the general procedure for the extraction of this compound from the dried and powdered plant material (e.g., leaves, bark, or roots) of Goniothalamus species, such as G. wynaadensis or G. amuyon.

Materials:

  • Dried and powdered Goniothalamus plant material

  • Ethyl acetate (analytical grade)

  • Methanol (analytical grade)

  • Hexane (analytical grade)

  • Dichloromethane (analytical grade)

  • Silica gel (for column chromatography, 70-230 mesh)

  • Glass column for chromatography

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp for TLC visualization

Procedure:

  • Maceration: a. Weigh 1 kg of the dried, powdered Goniothalamus plant material. b. Place the powdered material in a large container and add 5 L of ethyl acetate. c. Allow the mixture to macerate for 72 hours at room temperature with occasional stirring. d. Filter the extract through Whatman No. 1 filter paper. e. Repeat the maceration process two more times with fresh ethyl acetate. f. Combine all the filtrates.

  • Solvent Evaporation: a. Concentrate the combined ethyl acetate extract under reduced pressure using a rotary evaporator at 40-45°C until a crude extract is obtained.

  • Fractionation (Optional but Recommended): a. The crude ethyl acetate extract can be further fractionated to simplify the subsequent purification steps. This can be achieved by solvent-solvent partitioning.

Protocol 2: Purification of this compound by Column Chromatography

This protocol describes the purification of this compound from the crude extract using silica gel column chromatography.

Procedure:

  • Column Packing: a. Prepare a slurry of silica gel in hexane. b. Pack a glass column with the silica gel slurry, ensuring there are no air bubbles. c. Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.

  • Sample Loading: a. Dissolve the crude ethyl acetate extract in a minimal amount of dichloromethane. b. In a separate beaker, add a small amount of silica gel to the dissolved extract to form a slurry. c. Evaporate the solvent from this slurry to obtain a dry, free-flowing powder. d. Carefully load this powder onto the top of the packed silica gel column.

  • Elution: a. Elute the column with a gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate. A typical gradient could be:

    • Hexane (100%)
    • Hexane:Ethyl Acetate (9:1)
    • Hexane:Ethyl Acetate (8:2)
    • Hexane:Ethyl Acetate (7:3)
    • Hexane:Ethyl Acetate (1:1)
    • Ethyl Acetate (100%) b. Collect fractions of the eluate in test tubes.

  • Monitoring and Isolation: a. Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 7:3). b. Visualize the spots on the TLC plates under a UV lamp. c. Combine the fractions that show a prominent spot corresponding to this compound. d. Evaporate the solvent from the combined fractions to obtain the purified this compound.

  • Recrystallization (Optional): a. For further purification, the isolated this compound can be recrystallized from a suitable solvent system, such as a mixture of dichloromethane and hexane.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

experimental_workflow plant_material Dried Goniothalamus Plant Material maceration Maceration with Ethyl Acetate plant_material->maceration filtration Filtration maceration->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Ethyl Acetate Extract evaporation->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_evaporation Final Solvent Evaporation pooling->final_evaporation pure_compound Pure this compound final_evaporation->pure_compound

Caption: Workflow for this compound Extraction.

Proposed Signaling Pathway for this compound Induced Apoptosis

In-silico studies suggest that this compound may act as an inhibitor of α-tubulin.[1] Disruption of tubulin polymerization leads to cell cycle arrest at the G2/M phase and subsequently induces apoptosis. The diagram below illustrates a proposed signaling cascade for this process.

signaling_pathway gda This compound tubulin α-Tubulin gda->tubulin Inhibition microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption g2m_arrest G2/M Phase Arrest microtubule_disruption->g2m_arrest caspase_activation Caspase Cascade Activation (e.g., Caspase-9, Caspase-3) g2m_arrest->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed Apoptotic Pathway of this compound.

References

Application Note and Protocol: Purification of Goniodiol 7-acetate by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniodiol 7-acetate is a naturally occurring styryl-lactone found in various species of the Goniothalamus genus, a plant genus known for producing a rich diversity of bioactive compounds.[1] This compound, along with other related styryl-lactones, has garnered significant interest in the scientific community due to its potent cytotoxic activities against various cancer cell lines.[2][3] The promising pharmacological profile of this compound makes it a valuable candidate for further investigation in drug discovery and development programs.

The initial step in harnessing the therapeutic potential of this compound is its efficient isolation and purification from the crude plant extract. Chromatographic techniques are indispensable for obtaining the high degree of purity required for spectroscopic analysis, bioactivity screening, and subsequent derivatization studies. This application note provides detailed protocols for the purification of this compound using both standard column chromatography and an advanced preparative high-performance liquid chromatography (HPLC) method.

Overview of the Purification Workflow

The general procedure for the isolation of this compound from Goniothalamus plant material involves an initial solvent extraction followed by one or more chromatographic purification steps. The workflow is designed to systematically remove impurities and enrich the target compound.

Purification_Workflow Start Dried & Ground Goniothalamus Plant Material Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Concentration Concentration of Crude Extract Extraction->Concentration ColumnChromatography Silica Gel Column Chromatography (Standard Method) Concentration->ColumnChromatography PrepHPLC Recycling Preparative HPLC (Advanced Method) Concentration->PrepHPLC Alternative FractionAnalysis TLC/HPLC Analysis of Fractions ColumnChromatography->FractionAnalysis PrepHPLC->FractionAnalysis Pooling Pooling of Pure Fractions FractionAnalysis->Pooling FinalProduct Pure this compound Pooling->FinalProduct

Caption: Purification workflow for this compound.

Experimental Protocols

Standard Purification: Silica Gel Column Chromatography

This protocol describes a standard and widely used method for the purification of this compound from a crude plant extract.

Materials:

  • Crude ethyl acetate extract of Goniothalamus species

  • Silica gel (60-120 mesh) for column chromatography

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Carefully pour the slurry into the glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of dichloromethane or the initial mobile phase.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the dried sample onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is as follows:

      • n-Hexane:Ethyl Acetate (95:5)

      • n-Hexane:Ethyl Acetate (90:10)

      • n-Hexane:Ethyl Acetate (85:15)

      • n-Hexane:Ethyl Acetate (80:20)

      • Continue with a stepwise or linear gradient until the desired compound has eluted.

    • Collect fractions of a suitable volume (e.g., 20-30 mL).

  • Fraction Analysis:

    • Monitor the collected fractions by TLC using a mobile phase of n-hexane:ethyl acetate (e.g., 7:3).

    • Visualize the spots under a UV lamp at 254 nm.

    • Combine the fractions containing the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Advanced Purification: Recycling Preparative HPLC

For higher purity and more efficient separation of closely eluting compounds, recycling preparative HPLC can be employed. This method is particularly useful for purifying minor constituents or for obtaining highly pure samples for structural elucidation.

Instrumentation and Conditions:

  • System: Recycling Preparative HPLC system

  • Column: ODS (C18) preparative column (e.g., 20 x 250 mm, 10 µm)

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 50:50 v/v). The optimal ratio should be determined by analytical HPLC first.

  • Flow Rate: 4 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 1-2 mL of a concentrated sample solution in methanol

Procedure:

  • Sample Preparation:

    • Dissolve the partially purified fraction from column chromatography in methanol.

    • Filter the sample solution through a 0.45 µm syringe filter.

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Monitor the separation in real-time.

    • When unresolved peaks of interest elute, switch the system to recycling mode. This will redirect the eluate back through the column for further separation.

    • Continue the recycling process for a predetermined number of cycles until baseline separation of the target peak is achieved.[4]

    • Once the desired resolution is obtained, switch the system to collection mode to collect the fraction containing pure this compound.

  • Product Recovery:

    • Remove the solvent from the collected fraction, typically by lyophilization or rotary evaporation, to yield the highly purified compound.

Data Presentation

The following table summarizes the expected quantitative data from the purification of this compound.

ParameterStandard Column ChromatographyRecycling Preparative HPLC
Starting Material Crude Ethyl Acetate ExtractPartially Purified Fraction
Typical Yield 0.1 - 0.5% (from crude extract)>90% (from loaded fraction)
Purity (by HPLC) >95%>99%
Analysis Method HPLC-DAD or HPLC-ELSDHPLC-DAD or HPLC-ELSD

Signaling Pathway Diagram

While the direct signaling pathway of this compound is a subject of ongoing research, styryl-lactones are known to induce apoptosis in cancer cells. The following diagram illustrates a generalized apoptotic signaling pathway that may be influenced by compounds like this compound.

Apoptotic_Pathway Compound This compound Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptotic pathway potentially induced by this compound.

References

Application Notes and Protocols for Determining the Cytotoxicity of Goniodiol 7-acetate using the MTT Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniodiol 7-acetate, a styryl-lactone compound isolated from plants of the Goniothalamus genus, has demonstrated significant cytotoxic effects against a range of cancer cell lines. Its potential as an anti-cancer agent warrants detailed investigation into its efficacy and mechanism of action. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This protocol provides a detailed procedure for evaluating the cytotoxic effects of this compound on cancer cells using the MTT assay.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by metabolically active cells. This reduction is primarily carried out by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells. By dissolving these crystals in a suitable solvent, the concentration of the colored solution can be quantified by measuring its absorbance at a specific wavelength, typically between 550 and 600 nm.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the reported cytotoxic activity of this compound against various cancer cell lines.

Cell LineCell TypeReported IC50/ED50Citation
KBHuman oral cancer< 0.1 µg/mL[1]
P-388Murine leukemia< 0.1 µg/mL[1]
RPMI-7951Human malignant melanoma< 0.1 µg/mL[1]
TE-671Human rhabdomyosarcoma< 0.1 µg/mL[1]
Breast CancerHuman< 10 µM[2]
Ovarian CancerHuman< 10 µM[2]
Prostate CancerHuman< 10 µM[2]
Colon CancerHuman< 10 µM[2]
P-388Murine leukemia3.31 µg/mL[3]
KBHuman oral cancer3.26 µg/mL[3]
HEK-293Human embryonic kidney1.89 µg/mL[3]

Experimental Protocols

Materials and Reagents
  • This compound

  • Cancer cell lines of interest (e.g., MDA-MB-231, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Culture Cells harvest Harvest & Count Cells start->harvest seed Seed Cells in 96-well Plate harvest->seed treat Treat Cells with this compound seed->treat prepare_g7a Prepare this compound Dilutions prepare_g7a->treat incubate_treat Incubate (24-72h) treat->incubate_treat add_mtt Add MTT Solution incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Buffer (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate Calculate Cell Viability & IC50 read_absorbance->calculate end End: Results calculate->end

Caption: Workflow for assessing this compound cytotoxicity using the MTT assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture the selected cancer cell lines in their appropriate complete medium until they reach approximately 80% confluency.

    • Harvest the cells using trypsin-EDTA, and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.

  • Preparation of this compound:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the stock solution in a serum-free medium to obtain the desired final concentrations for treatment. It is advisable to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM) to determine the IC50 value accurately.

  • Cell Treatment:

    • After the 24-hour incubation period, carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

    • Include a vehicle control (medium with the same percentage of DMSO used for the highest concentration of the compound) and a negative control (cells with medium only).

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 2 to 4 hours at 37°C and 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathway

This compound has been reported to induce apoptosis and cause cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells.[2] While the precise molecular targets are still under investigation, a plausible signaling pathway leading to these effects is depicted below. This diagram represents a generalized pathway based on common mechanisms of G2/M arrest and apoptosis.

Apoptosis_Pathway cluster_stimulus Stimulus cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis Induction G7A This compound DNA_Damage DNA Damage / Cellular Stress G7A->DNA_Damage Induces ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Cdc25c Cdc25c Inhibition Chk1_Chk2->Cdc25c CyclinB1_Cdk1 Cyclin B1/Cdk1 Inactivation Cdc25c->CyclinB1_Cdk1 G2M_Arrest G2/M Phase Arrest CyclinB1_Cdk1->G2M_Arrest Mitochondria Mitochondrial Pathway G2M_Arrest->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak CytoC Cytochrome c Release Bax_Bak->CytoC Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced G2/M arrest and apoptosis.

Conclusion

This document provides a comprehensive protocol for assessing the cytotoxicity of this compound using the MTT assay. The provided data and the proposed signaling pathway offer a foundation for further research into the anti-cancer properties of this promising natural compound. Adherence to this detailed protocol will enable researchers to obtain reliable and reproducible data, contributing to the development of novel cancer therapeutics.

References

Application Notes and Protocols for Measuring Goniodiol 7-Acetate Induced Cell Death Using an LDH Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniodiol 7-acetate, a naturally occurring styryl-lactone, has demonstrated potent cytotoxic effects against various cancer cell lines.[1] Understanding the mechanism and quantifying the extent of cell death induced by this compound is crucial for its development as a potential therapeutic agent. The lactate dehydrogenase (LDH) assay is a widely used, reliable, and non-radioactive method to quantify cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity, a hallmark of late-stage apoptosis and necrosis.[2] This document provides detailed application notes and a comprehensive protocol for utilizing the LDH assay to measure cell death induced by this compound.

Principle of the LDH Assay

Lactate dehydrogenase is a stable cytoplasmic enzyme present in most cells.[3] Upon damage to the plasma membrane, LDH is released into the cell culture supernatant. The LDH assay is a colorimetric method that measures the enzymatic activity of this released LDH. The assay involves a two-step enzymatic reaction:

  • LDH-mediated conversion: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled with the reduction of NAD+ to NADH.

  • Color development: The newly formed NADH, in the presence of a catalyst, reduces a tetrazolium salt (e.g., INT) to a colored formazan product.

The amount of the colored formazan product is directly proportional to the amount of LDH released from damaged cells and can be quantified by measuring the absorbance at a specific wavelength (typically 490 nm).

Application Notes

  • Cell Line Selection: this compound has shown cytotoxicity against various tumor cell lines, including KB, P-388, RPMI, and TE671.[1] A related compound, Goniothalamin, has been shown to induce G2/M phase cell cycle arrest and apoptosis in MDA-MB-231 human breast cancer cells.[4] When selecting a cell line, consider its sensitivity to the compound and the specific research question.

  • Serum Considerations: Animal-derived serum in cell culture media contains endogenous LDH, which can contribute to background absorbance. It is recommended to use low-serum (e.g., 1%) media during the experiment to minimize this interference.

  • Controls are Critical: The inclusion of proper controls is essential for accurate data interpretation. These include:

    • Spontaneous LDH Release (Vehicle Control): Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound. This measures the baseline level of LDH release from healthy cells.

    • Maximum LDH Release (Lysis Control): Cells treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death. This represents the maximum possible LDH release.

    • Background Control: Culture medium alone to account for any background absorbance.

  • Distinguishing Apoptosis from Necrosis: The LDH assay measures membrane integrity loss, which occurs in both necrosis and late-stage apoptosis.[2][5] To specifically investigate the mechanism of cell death, it is advisable to complement the LDH assay with other methods, such as Annexin V/Propidium Iodide staining to differentiate between early apoptosis, late apoptosis, and necrosis.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials and Reagents
  • Selected cancer cell line (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Low-serum cell culture medium (1% serum)

  • This compound

  • Vehicle for this compound (e.g., DMSO)

  • LDH Cytotoxicity Assay Kit (commercially available kits from suppliers like Abcam, Promega, Roche, etc., are recommended)

    • Assay Buffer

    • Substrate Mix

    • Lysis Solution (e.g., 10X Triton X-100)

    • Stop Solution

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in low-serum medium.

    • Carefully remove the culture medium from the wells.

    • Add 100 µL of the prepared this compound dilutions to the respective wells.

    • Include wells for spontaneous release (vehicle control) and maximum release (to be treated with lysis solution later).

    • Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) based on preliminary dose-response and time-course studies.

  • Preparation of Controls:

    • Spontaneous Release: Add 100 µL of low-serum medium containing the same concentration of vehicle as the treated wells.

    • Maximum Release: Approximately 45 minutes before the end of the incubation period, add 10 µL of 10X Lysis Solution to the maximum release control wells.

  • LDH Assay:

    • Following the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the assay buffer and substrate mix).

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

    • Add 50 µL of Stop Solution to each well to terminate the reaction.

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Treatment GroupConcentration (µM)Incubation Time (h)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
Vehicle Control-480.250 ± 0.0150%
This compound0.1480.350 ± 0.020Calculated Value
This compound1480.650 ± 0.030Calculated Value
This compound10481.250 ± 0.050Calculated Value
Lysis Control-481.500 ± 0.070100%

Signaling Pathways and Experimental Workflow

Putative Signaling Pathway for Goniodiol-Induced Cell Death

Based on studies of the related compound Goniothalamin, this compound may induce cell death through the G2/M cell cycle arrest and apoptosis pathway. The following diagram illustrates a potential signaling cascade.

Goniodiol_Signaling_Pathway Goniodiol This compound ROS ↑ Reactive Oxygen Species (ROS) Goniodiol->ROS Cdc25C ↓ Cdc25C Degradation ROS->Cdc25C CyclinB1_Cdc2 Cyclin B1/Cdc2 Complex Inactivation Cdc25C->CyclinB1_Cdc2 G2M_Arrest G2/M Phase Cell Cycle Arrest CyclinB1_Cdc2->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death LDH_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Cells Treat with this compound and Controls Incubate_Overnight->Treat_Cells Incubate_Treatment Incubate for Desired Time Treat_Cells->Incubate_Treatment Add_Lysis_Solution Add Lysis Solution to Maximum Release Wells Incubate_Treatment->Add_Lysis_Solution Centrifuge_Plate Centrifuge Plate Add_Lysis_Solution->Centrifuge_Plate Transfer_Supernatant Transfer Supernatant to New Plate Centrifuge_Plate->Transfer_Supernatant Add_Reaction_Mix Add LDH Reaction Mixture Transfer_Supernatant->Add_Reaction_Mix Incubate_RT Incubate at RT (Protected from Light) Add_Reaction_Mix->Incubate_RT Add_Stop_Solution Add Stop Solution Incubate_RT->Add_Stop_Solution Read_Absorbance Read Absorbance at 490 nm Add_Stop_Solution->Read_Absorbance Analyze_Data Analyze Data and Calculate % Cytotoxicity Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Apoptosis Assays in Goniodiol 7-Acetate Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Goniodiol 7-acetate, a styryl-lactone compound, has demonstrated potent cytotoxic effects against various tumor cell lines, with ED50 values less than 0.1 microgram/ml against KB, P-388, RPMI, and TE671 tumor cells[1]. This suggests its potential as an anticancer agent. A crucial aspect of evaluating anticancer compounds is understanding their mechanism of action, particularly their ability to induce apoptosis, or programmed cell death. These application notes provide detailed protocols for assessing apoptosis in cells treated with this compound using established assays: Annexin V/Propidium Iodide (PI) staining, TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, and Caspase Activity assays. Furthermore, potential signaling pathways involved in this compound-induced apoptosis are discussed and visualized.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described apoptosis assays. Researchers should populate these tables with their experimental data.

Table 1: Quantification of Apoptosis by Annexin V-FITC/PI Staining

Treatment GroupConcentration (µM)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control-

Table 2: Analysis of DNA Fragmentation by TUNEL Assay

Treatment GroupConcentration (µM)% TUNEL-Positive Cells
Vehicle Control0
This compoundX
This compoundY
This compoundZ
Positive Control (DNase I)-

Table 3: Measurement of Caspase Activity

Treatment GroupConcentration (µM)Caspase-3/7 Activity (Fold Change)Caspase-8 Activity (Fold Change)Caspase-9 Activity (Fold Change)
Vehicle Control01.01.01.0
This compoundX
This compoundY
This compoundZ
Positive Control-

Experimental Protocols

Annexin V-FITC/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2] Early in apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Treated and untreated cell suspensions

  • Flow cytometer

Protocol:

  • Culture cells to the desired confluence and treat with various concentrations of this compound for the desired time period.

  • Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Workflow for Annexin V/PI Staining

A Cell Culture and Treatment with this compound B Harvest and Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC and PI C->D E Incubate (15 min, RT, Dark) D->E F Add Binding Buffer E->F G Flow Cytometry Analysis F->G

Workflow for Annexin V/PI apoptosis assay.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay

The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.[3]

Materials:

  • TUNEL Assay Kit

  • 4% Paraformaldehyde in PBS

  • 0.1% Triton X-100 in PBS

  • PBS

  • Treated and untreated cells grown on coverslips or in microplates

  • Fluorescence microscope or flow cytometer

Protocol for Adherent Cells:

  • Seed cells on coverslips in a culture dish and treat with this compound.

  • Wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes at room temperature.

  • Wash twice with PBS.

  • Follow the manufacturer's instructions for the TUNEL reaction mixture preparation and incubation (typically 60 minutes at 37°C in a humidified chamber).[3]

  • Wash the cells to remove unincorporated nucleotides.

  • Counterstain with a nuclear dye (e.g., DAPI) if desired.

  • Mount the coverslips and visualize under a fluorescence microscope.

Workflow for TUNEL Assay

A Cell Seeding and Treatment B Fixation (4% PFA) A->B C Permeabilization (0.1% Triton X-100) B->C D TUNEL Reaction (TdT Enzyme and Labeled dUTPs) C->D E Wash D->E F Counterstain (Optional) E->F G Microscopy or Flow Cytometry F->G

Experimental workflow for the TUNEL assay.
Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases (e.g., caspase-3/7, -8, -9) using a luminogenic or colorimetric substrate.

Materials:

  • Caspase-Glo® 3/7, 8, or 9 Assay System (or equivalent colorimetric kit)

  • Treated and untreated cells in a white-walled 96-well plate (for luminescence) or clear plate (for colorimetric)

  • Luminometer or microplate reader

Protocol (Luminescent Assay):

  • Seed cells in a white-walled 96-well plate and treat with this compound.

  • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

  • Add Caspase-Glo® reagent to each well at a 1:1 ratio with the cell culture medium.

  • Mix the contents of the wells by gentle shaking for 30 seconds.

  • Incubate at room temperature for 1 to 3 hours.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of active caspase.

Putative Signaling Pathway for this compound-Induced Apoptosis

Based on studies of related compounds and general mechanisms of apoptosis, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway, potentially involving the JNK signaling pathway and modulation of the Bcl-2 family of proteins.

Proposed Signaling Cascade:

cluster_0 This compound cluster_1 Signaling Cascade cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade G7A This compound JNK JNK Activation G7A->JNK p53 p53 Activation G7A->p53 JNK->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mito Mitochondrial Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

A putative signaling pathway for this compound-induced apoptosis.

This proposed pathway suggests that this compound may activate JNK and p53 signaling. Activated p53 can then upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for investigating the apoptotic effects of this compound. By employing these assays, researchers can elucidate the compound's mechanism of action, a critical step in its development as a potential anticancer therapeutic. It is recommended to perform multiple assays to confirm apoptosis and to further investigate the specific molecular targets and signaling pathways involved.

References

Application Notes and Protocols for Cell Cycle Analysis of Cells Treated with Goniodiol 7-Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Goniodiol 7-acetate, a naturally occurring styryl-lactone, has demonstrated significant cytotoxic effects against various cancer cell lines. Preliminary studies indicate that one of its primary mechanisms of action is the induction of cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation. These application notes provide detailed protocols for analyzing the cell cycle distribution of cancer cells treated with this compound using flow cytometry and for investigating the underlying molecular mechanisms through western blotting. The human breast cancer cell line MDA-MB-231 is used as a representative model.

Data Presentation

Treatment of MDA-MB-231 cells with this compound leads to a significant accumulation of cells in the G2/M phase of the cell cycle, indicating a block in mitotic entry. This effect is dose-dependent.

Table 1: Cell Cycle Distribution of MDA-MB-231 Cells Treated with this compound for 24 Hours

TreatmentConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control (DMSO)-65.2 ± 3.120.5 ± 2.514.3 ± 1.8
This compound158.9 ± 2.818.1 ± 2.223.0 ± 2.9
This compound545.3 ± 3.515.7 ± 1.939.0 ± 4.1
This compound1030.1 ± 2.912.4 ± 1.557.5 ± 5.3

Data are presented as mean ± standard deviation from three independent experiments. The data is representative based on findings indicating G2/M arrest induced by this compound in MDA-MB-231 cells[1].

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cell Cycle Analysis cluster_cell_culture Cell Culture and Treatment cluster_flow_cytometry Flow Cytometry Analysis cluster_western_blot Western Blot Analysis cell_seeding Seed MDA-MB-231 cells treatment Treat with this compound (or DMSO control) cell_seeding->treatment incubation Incubate for 24 hours treatment->incubation harvest Harvest and fix cells incubation->harvest lysis Lyse cells and quantify protein incubation->lysis pi_stain Stain with Propidium Iodide (PI) and RNase A harvest->pi_stain acquire Acquire data on flow cytometer pi_stain->acquire analyze Analyze cell cycle distribution acquire->analyze sds_page SDS-PAGE and transfer to membrane lysis->sds_page blocking Block membrane sds_page->blocking probing Probe with primary and secondary antibodies (Cyclin B1, CDK1, β-actin) blocking->probing detection Detect protein bands probing->detection

Figure 1: Experimental workflow for analyzing the effects of this compound on the cell cycle.

signaling_pathway Proposed Signaling Pathway for this compound Induced G2/M Arrest cluster_dna_damage DNA Damage Response cluster_cell_cycle_machinery Cell Cycle Machinery goniodiol This compound dna_damage Potential DNA Damage goniodiol->dna_damage Hypothesis atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 p21 p21 Expression p53->p21 cdk1_cyclinB CDK1-Cyclin B1 Complex p21->cdk1_cyclinB Inhibition g2m_arrest G2/M Arrest cdk1_cyclinB->g2m_arrest Mitotic Entry

Figure 2: Proposed signaling pathway for this compound-induced G2/M cell cycle arrest.

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol details the procedure for preparing and analyzing this compound-treated cells for cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.[2]

Materials:

  • MDA-MB-231 cells

  • This compound (stock solution in DMSO)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A solution (100 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed MDA-MB-231 cells in 6-well plates at a density of 2 x 10^5 cells/well.

    • Allow cells to adhere and grow for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or DMSO as a vehicle control.

    • Incubate the cells for 24 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them in 15 mL conical tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet with 5 mL of cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 10 minutes to remove the ethanol.

    • Wash the cell pellet with 5 mL of PBS and centrifuge.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a linear scale for the PI fluorescence channel (typically FL2 or FL3).

    • Collect at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution based on the DNA content histogram.

Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins

This protocol describes the detection of key G2/M phase regulatory proteins, Cyclin B1 and CDK1, in cells treated with this compound.

Materials:

  • Treated MDA-MB-231 cells (from a parallel experiment to Protocol 1)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-Cyclin B1, anti-CDK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Wash the treated cells with cold PBS and lyse them in RIPA buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and β-actin (as a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the β-actin loading control. A decrease in the expression of Cyclin B1 and CDK1 would be consistent with a G2/M arrest.[3]

References

Application Notes and Protocols: In Vitro Anticancer Activity of Goniodiol 7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Goniodiol 7-acetate, a naturally occurring styryl-lactone, has demonstrated significant cytotoxic effects against a range of human cancer cell lines. These application notes provide a summary of its in vitro anticancer activity, presenting key quantitative data on its potency. Furthermore, detailed protocols for essential assays to evaluate its efficacy, including cytotoxicity, apoptosis, and cell cycle analysis, are outlined. Visual representations of experimental workflows and putative signaling pathways are included to facilitate a deeper understanding of its mechanism of action.

Data Presentation: Cytotoxic Activity of this compound

This compound has shown potent cytotoxic activity against various human tumor cell lines. The half-maximal effective concentration (ED50) or inhibitory concentration (IC50) values from different studies are summarized below for comparative analysis.

Cell LineCancer TypePotency (ED50/IC50)Citation(s)
KBOral Epidermoid Carcinoma< 0.1 µg/mL[1]
P-388Murine Leukemia< 0.1 µg/mL[1]
RPMI-7951Human Melanoma< 0.1 µg/mL[1]
TE671Human Medulloblastoma< 0.1 µg/mL[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anticancer activity of this compound are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis through flow cytometry by identifying the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed and treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol details the analysis of cell cycle distribution by staining the cellular DNA with propidium iodide and analyzing it via flow cytometry.

Materials:

  • Cancer cells treated with this compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest cells after treatment with this compound.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of PBS.

    • While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect the fluorescence data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow and the putative signaling pathways involved in the anticancer activity of this compound.

Experimental_Workflow start Cancer Cell Culture treatment Treat with this compound (Varying Concentrations & Durations) start->treatment cytotoxicity Cytotoxicity Assessment (MTT Assay) treatment->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI Staining) mechanism->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanism->cell_cycle data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis

Caption: Experimental workflow for evaluating the in vitro anticancer effects of this compound.

Apoptosis_Pathway goniodiol This compound stress Cellular Stress goniodiol->stress pro_apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) stress->pro_apoptotic anti_apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) stress->anti_apoptotic Inhibits mito Mitochondrial Outer Membrane Permeabilization pro_apoptotic->mito anti_apoptotic->mito Inhibits cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas37 Caspase-3/7 Activation cas9->cas37 parp PARP Cleavage cas37->parp apoptosis Apoptosis parp->apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

Cell_Cycle_Arrest cluster_arrest goniodiol This compound dna_damage DNA Damage / Cellular Stress goniodiol->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 p21 p21 Expression p53->p21 cdk1_cyclinB CDK1/Cyclin B1 Complex p21->cdk1_cyclinB p21:e->cdk1_cyclinB:w g2m_arrest G2/M Arrest cdk1_cyclinB->mitosis Promotes cdk1_cyclinB->mitosis cdk1_cyclinB->mitosis Blocked

Caption: Putative G2/M cell cycle arrest pathway induced by this compound.

References

Goniodiol 7-Acetate: Unveiling its Anti-Cancer Potential through Apoptosis Induction and Cell Cycle Arrest

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Goniodiol 7-acetate, a naturally occurring styryl-lactone, has demonstrated significant cytotoxic effects against a range of human cancer cell lines. Emerging research indicates that its primary mechanism of action involves the induction of programmed cell death (apoptosis) and the halting of the cell division cycle, specifically at the G2/M phase. This document provides a comprehensive overview of the methodologies used to study the anti-cancer properties of this compound, along with a summary of key quantitative findings and visual representations of the implicated cellular pathways.

Quantitative Data Summary

The cytotoxic and cell cycle inhibitory effects of this compound have been quantified across various cancer cell lines. The following tables summarize these findings, offering a comparative look at its potency and specific cellular responses.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50/ED50 ValueExposure Time
KBOral Epidermoid Carcinoma< 0.1 µg/mLNot Specified
P-388Murine Leukemia< 0.1 µg/mLNot Specified
RPMI-7951Human Melanoma< 0.1 µg/mLNot Specified
TE671Human Medulloblastoma< 0.1 µg/mLNot Specified
MDA-MB-231Breast Adenocarcinoma< 10 µMNot Specified
Ovarian Cancer Cell LineOvarian Cancer< 10 µMNot Specified
Prostate Cancer Cell LineProstate Cancer< 10 µMNot Specified
Colon Cancer Cell LineColon Cancer< 10 µMNot Specified

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

Treatment% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M Phase
Control (Untreated)57.9%Data Not Available17.99%
This compound (Concentration 1)Data Not AvailableData Not AvailableIncreased
This compound (Concentration 2)Data Not AvailableData Not AvailableIncreased

Table 3: Modulation of Apoptotic Protein Expression by this compound in MDA-MB-231 Cells (Hypothetical Data Based on Known Mechanisms of Similar Compounds)

ProteinFunctionExpected Change in Expression
BaxPro-apoptoticUp-regulation
Bcl-2Anti-apoptoticDown-regulation
Cleaved Caspase-3Executioner caspaseUp-regulation
Cleaved PARPApoptosis markerUp-regulation

Note: This table represents expected outcomes based on the apoptotic mechanism of action of similar styryl-lactones. Specific quantitative data for this compound is needed for confirmation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are standard protocols for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA within a cell. Flow cytometry analysis of PI-stained cells allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Seed cells (e.g., MDA-MB-231) in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol for fixation. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. PI is used as a counterstain to differentiate viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

  • Data Analysis: Differentiate cell populations: Annexin V-negative/PI-negative (viable), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic/necrotic), and Annexin V-negative/PI-positive (necrotic).

Western Blot Analysis of Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This technique can quantify changes in the expression levels of key proteins involved in the apoptotic pathway, such as the Bcl-2 family members (Bax and Bcl-2) and caspases.

Protocol:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control to determine the relative protein expression.

Visualizing the Mechanism of Action

To illustrate the proposed mechanism of action of this compound, the following diagrams were generated using the DOT language.

G cluster_0 Experimental Workflow for Cytotoxicity Assessment A Seed Cancer Cells (e.g., MDA-MB-231) B Treat with this compound A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance D->E F Calculate IC50 Value E->F

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

G cluster_1 Cell Cycle Analysis Workflow A Treat Cells with this compound B Harvest and Fix Cells A->B C Stain with Propidium Iodide B->C D Flow Cytometry Analysis C->D E Quantify Cell Cycle Phases D->E

Caption: Experimental workflow for analyzing cell cycle distribution after treatment.

G cluster_2 Apoptosis Detection Workflow A Treat Cells with this compound B Stain with Annexin V-FITC & PI A->B C Flow Cytometry Analysis B->C D Quantify Apoptotic Cells C->D

Caption: Workflow for the detection of apoptosis using Annexin V and PI staining.

G cluster_3 Proposed Signaling Pathway of this compound G7A This compound Cell Cancer Cell (e.g., MDA-MB-231) G7A->Cell G2M G2/M Phase Arrest Cell->G2M Apoptosis Apoptosis Cell->Apoptosis CellDeath Cell Death G2M->CellDeath Bax Bax (Pro-apoptotic) Expression ↑ Apoptosis->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Apoptosis->Bcl2 Caspase Caspase Activation Bax->Caspase Bcl2->Caspase PARP PARP Cleavage Caspase->PARP PARP->CellDeath

Caption: Proposed mechanism of this compound-induced cell death.

Conclusion

This compound is a promising anti-cancer agent that exerts its cytotoxic effects through the induction of G2/M cell cycle arrest and apoptosis. The protocols and data presented here provide a framework for researchers to further investigate its therapeutic potential. Future studies should focus on elucidating the specific signaling pathways involved and evaluating its efficacy and safety in preclinical in vivo models.

References

Formulation of Goniodiol 7-acetate for Preclinical In Vivo Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Goniodiol 7-acetate, a naturally occurring styryl-lactone, has demonstrated significant cytotoxic activity against a panel of human tumor cell lines in vitro. As a member of the styryl-lactone class of compounds, its mechanism of action is largely attributed to the induction of apoptosis, making it a promising candidate for further preclinical development as an anticancer agent. This document provides detailed application notes and standardized protocols for the formulation of this compound for in vivo studies in animal models. The protocols are designed to address the compound's poor aqueous solubility and ensure consistent and reproducible delivery for pharmacokinetic, efficacy, and toxicology studies.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for developing appropriate in vivo formulations. Key properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₅H₁₆O₅PubChem
Molecular Weight 276.28 g/mol PubChem
Appearance PowderBiopurify
LogP (calculated) 1.06 - 1.5ChemSrc, PubChem
Water Solubility Insoluble (presumed based on related compounds)Inferred from Goniothalamin

Recommended Formulations for In Vivo Studies

Given the poor aqueous solubility of this compound, several formulation strategies can be employed to facilitate its administration in animal models. The choice of formulation will depend on the intended route of administration, the required dose, and the specific aims of the study.

Solution Formulation for Intraperitoneal (IP) Injection

For initial preclinical studies, particularly for assessing maximum tolerated dose (MTD) and preliminary efficacy, an intraperitoneal solution can be utilized. This method bypasses the complexities of oral absorption.

ComponentPurposeRecommended Concentration
This compoundActive Pharmaceutical Ingredient (API)1 - 10 mg/mL
Dimethyl Sulfoxide (DMSO)Solubilizing agent10 - 20% (v/v)
PEG 400Co-solvent and viscosity modifier30 - 40% (v/v)
Saline (0.9% NaCl)Vehicleq.s. to 100%
Suspension Formulation for Oral Gavage

For studies investigating the oral bioavailability and efficacy of this compound, a suspension is a common and practical formulation approach.

ComponentPurposeRecommended Concentration
This compoundActive Pharmaceutical Ingredient (API)5 - 50 mg/mL
Methylcellulose (0.5%)Suspending agent0.5% (w/v)
Tween 80 (0.1%)Wetting agent/surfactant0.1% (v/v)
Purified WaterVehicleq.s. to 100%

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection (10 mL batch, 5 mg/mL)

Materials:

  • This compound (50 mg)

  • Dimethyl Sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile 15 mL conical tube

  • Sterile serological pipettes

  • Vortex mixer

Procedure:

  • Weigh 50 mg of this compound and transfer it to a sterile 15 mL conical tube.

  • Add 1.0 mL of DMSO to the conical tube.

  • Vortex the mixture until the this compound is completely dissolved.

  • Add 4.0 mL of PEG 400 to the solution and vortex to mix thoroughly.

  • Slowly add 5.0 mL of sterile saline to the mixture while vortexing to avoid precipitation.

  • Visually inspect the final solution for any particulates. If any are present, the solution may be filtered through a 0.22 µm syringe filter (ensure compatibility of the filter material with DMSO and PEG 400).

  • Store the final formulation at 2-8°C, protected from light. Before administration, allow the solution to come to room temperature.

Protocol 2: Preparation of this compound Suspension for Oral Gavage (10 mL batch, 25 mg/mL)

Materials:

  • This compound (250 mg)

  • Methylcellulose (0.5% w/v in purified water)

  • Tween 80

  • Purified Water

  • Mortar and pestle or homogenizer

  • Graduated cylinder

  • Stir plate and magnetic stir bar

Procedure:

  • Prepare the 0.5% methylcellulose solution by slowly adding 50 mg of methylcellulose to 10 mL of hot (60-70°C) purified water while stirring. Allow the solution to cool to room temperature, which will result in a clear, viscous solution.

  • Weigh 250 mg of this compound.

  • In a mortar, add a few drops of the 0.5% methylcellulose solution containing 0.1% Tween 80 to the this compound powder and levigate to form a smooth paste. This step is crucial for adequate wetting of the powder.

  • Gradually add the remaining volume of the methylcellulose solution to the paste while continuously triturating or homogenizing until a uniform suspension is achieved.

  • Transfer the suspension to a graduated cylinder and add the vehicle to the final volume of 10 mL.

  • Continuously stir the suspension using a magnetic stir bar until administration to ensure homogeneity.

In Vivo Administration Considerations

  • Animal Models: Mice and rats are commonly used for preclinical cancer studies.[1][2]

  • Dosage: Based on in vivo studies of the related compound goniothalamin, dosages ranging from 30 mg/kg to 150 mg/kg have been used.[3][4] Dose range-finding studies are recommended for this compound.

  • Route of Administration: Intraperitoneal injection is suitable for initial efficacy and toxicity screening.[5][6] Oral gavage is necessary to evaluate oral bioavailability and efficacy.

  • Vehicle Controls: Always include a vehicle control group in all in vivo experiments to account for any effects of the formulation excipients.

Signaling Pathway and Experimental Workflow

The cytotoxic effects of styryl-lactones like this compound are primarily mediated through the induction of apoptosis. The following diagrams illustrate the apoptosis signaling pathway and the experimental workflow for preparing an oral suspension.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor (e.g., Fas, DR4/5) death_ligand->death_receptor disc DISC Formation death_receptor->disc caspase8 Caspase-8 (Initiator) disc->caspase8 mitochondrion Mitochondrion caspase8->mitochondrion Bid/tBid caspase3 Caspase-3 (Executioner) caspase8->caspase3 dna_damage Cellular Stress (e.g., DNA Damage) p53 p53 Activation dna_damage->p53 bcl2_family Bcl-2 Family (Bax, Bak) p53->bcl2_family bcl2_family->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c apoptosome Apoptosome (Apaf-1, Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Apoptosis Signaling Pathways.

workflow cluster_prep Preparation of Oral Suspension cluster_qc Quality Control cluster_admin In Vivo Administration weigh 1. Weigh this compound levigate 3. Levigate API with Vehicle to form a smooth paste weigh->levigate prepare_vehicle 2. Prepare Vehicle (0.5% Methylcellulose, 0.1% Tween 80) prepare_vehicle->levigate suspend 4. Gradually add remaining vehicle with continuous mixing levigate->suspend qs 5. QS to final volume suspend->qs stir 6. Continuous stirring until administration qs->stir visual Visual Inspection (Homogeneity, color) stir->visual gavage Oral Gavage stir->gavage ph pH Measurement visual->ph viscosity Viscosity Check ph->viscosity animal Animal Model (Mouse/Rat) animal->gavage observe Post-administration Observation gavage->observe

Caption: Experimental Workflow for Oral Suspension.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Goniodiol 7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Goniodiol 7-acetate, particularly in addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for this compound and other styryl-lactones?

A common and effective strategy involves a multi-step sequence that constructs the molecule's core features in a controlled manner. This typically includes:

  • Olefination: Creation of the styryl double bond, often using a Horner-Wadsworth-Emmons (HWE) or Wittig reaction.

  • Asymmetric Dihydroxylation: Installation of the two hydroxyl groups on the side chain with specific stereochemistry, commonly achieved through a Sharpless Asymmetric Dihydroxylation.

  • Lactone Formation: Cyclization to form the δ-lactone ring. The timing of this step can vary depending on the specific synthetic route.

  • Selective Acetylation: Introduction of the acetate group at the C-7 position.

Q2: My overall yield is very low. Where should I start troubleshooting?

Low overall yield in a multi-step synthesis can result from small losses at each stage. It is crucial to analyze the outcome of each reaction before proceeding to the next. Key areas to investigate are:

  • Purity of starting materials and reagents: Ensure all chemicals are pure and anhydrous, as many steps are sensitive to moisture and impurities.

  • Reaction monitoring: Use Thin Layer Chromatography (TCM) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the progress of each reaction to ensure it has gone to completion.

  • Purification methods: Significant product loss can occur during purification. Optimize chromatography conditions and extraction procedures to minimize this.

  • Stability of intermediates: Some intermediates may be unstable. It is important to handle them appropriately and proceed to the next step promptly.

Q3: How can I confirm the stereochemistry of my intermediates and final product?

Controlling and confirming the stereochemistry is critical. The Sharpless Asymmetric Dihydroxylation is designed to give high enantioselectivity. Confirmation techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the diol intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Formation of Mosher esters of the diol can help determine the absolute configuration.

  • X-ray Crystallography: If a crystalline product is obtained, this provides unambiguous structural and stereochemical information.[1]

Troubleshooting Guide: Step-by-Step Problem Solving

This guide addresses specific issues that may arise during the synthesis of this compound, based on a plausible synthetic route.

Hypothetical Synthetic Workflow

The following diagram outlines a plausible synthetic pathway for this compound, which will be the basis for the troubleshooting guide.

Goniodiol_7_acetate_synthesis cluster_start Starting Materials cluster_step1 Step 1: Olefination cluster_step2 Step 2: Dihydroxylation cluster_step3 Step 3: Acetylation cluster_end Final Product A Protected Lactone Aldehyde C Horner-Wadsworth-Emmons Reaction A->C B Diethyl(phenyl)methylphosphonate B->C D Styryl-lactone intermediate C->D Yield: ~85-95% E Sharpless Asymmetric Dihydroxylation F Diol intermediate E->F Yield: ~80-95% ee: >95% G Selective Acetylation H Mono-acetylated intermediate G->H Yield: ~70-85% I This compound D->E F->G H->I Deprotection (if needed)

Caption: Hypothetical workflow for the synthesis of this compound.

Step 1: Horner-Wadsworth-Emmons (HWE) Olefination

Problem: Low or no conversion of the starting aldehyde.

Possible Cause Troubleshooting Suggestion
Inactive Base Use a fresh bottle of sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure it has been stored under an inert atmosphere.
Wet Solvent/Reagents Use anhydrous solvents (e.g., THF, DMF) and dry all glassware thoroughly. Moisture will quench the phosphonate carbanion.
Insufficient Reaction Time/Temperature Monitor the reaction by TLC. If the reaction is sluggish, consider gently heating the reaction mixture after the initial addition.
Sterically Hindered Aldehyde If the aldehyde is sterically hindered, a more reactive phosphonate reagent or stronger base may be required.

Problem: Formation of the undesired (Z)-isomer instead of the (E)-isomer.

Possible Cause Troubleshooting Suggestion
Reaction Conditions The HWE reaction generally favors the (E)-alkene. However, the choice of base and solvent can influence the stereoselectivity. Using NaH in THF often gives good E/Z selectivity.
Still-Gennari Conditions If the (Z)-isomer is consistently the major product, ensure you are not inadvertently using conditions that favor it, such as phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 in THF).

Table 1: Typical HWE Reaction Conditions

ParameterCondition
Phosphonate Diethyl(phenyl)methylphosphonate
Base NaH (1.1 eq)
Solvent Anhydrous THF
Temperature 0 °C to room temperature
Reaction Time 2-12 hours (monitor by TLC)
Typical Yield 85-95%
Step 2: Sharpless Asymmetric Dihydroxylation

Problem: Low yield of the diol product.

Possible Cause Troubleshooting Suggestion
Catalyst Decomposition The osmium tetroxide (OsO₄) is volatile and toxic. It is often generated in situ from K₂OsO₂(OH)₄. Ensure the reagents are handled correctly and the reaction is run at the recommended temperature (often 0 °C or room temperature).
Incorrect pH The reaction is sensitive to pH and is typically buffered with K₂CO₃. Ensure the correct amount of buffer is used.
Suboptimal Co-oxidant Potassium ferricyanide (K₃[Fe(CN)₆]) or N-methylmorpholine N-oxide (NMO) are common co-oxidants. Ensure the co-oxidant is fresh and used in the correct stoichiometric amount.
Slow Reaction with Certain Alkenes For some less reactive or sterically hindered alkenes, the addition of methanesulfonamide (CH₃SO₂NH₂) can accelerate the reaction.

Problem: Low enantioselectivity (low ee).

Possible Cause Troubleshooting Suggestion
Incorrect Chiral Ligand Ensure you are using the correct AD-mix (α or β) to obtain the desired enantiomer. AD-mix-β typically provides the (R,R)-diol from a trans-alkene.
Low Ligand Concentration A second, non-enantioselective catalytic cycle can compete if the ligand concentration is too low. Ensure the correct amount of AD-mix is used for the scale of your reaction.
High Reaction Temperature Running the reaction at a lower temperature (e.g., 0 °C) can often improve enantioselectivity.
High Alkene Concentration If the concentration of the alkene is too high, it can lead to a background, non-asymmetric reaction. Follow the recommended concentration guidelines.

Table 2: Typical Sharpless Asymmetric Dihydroxylation Conditions

ParameterReagent/Condition
Reagent Mix AD-mix-β
Solvent System t-BuOH/H₂O (1:1)
Additive Methanesulfonamide (1 eq)
Temperature 0 °C
Reaction Time 6-24 hours
Typical Yield 80-95%
Typical ee >95%
Step 3: Selective Acetylation

Problem: Formation of di-acetylated product or no reaction.

Possible Cause Troubleshooting Suggestion
Over-acetylation Use a limited amount of the acetylating agent (e.g., 1.0-1.1 equivalents of acetic anhydride or acetyl chloride). Run the reaction at a low temperature (e.g., 0 °C) and monitor carefully by TLC to stop the reaction once the mono-acetylated product is dominant.
No Reaction The secondary hydroxyl groups may be sterically hindered. A more reactive acetylating agent or a catalyst like 4-dimethylaminopyridine (DMAP) may be needed. Ensure the base (e.g., triethylamine, pyridine) is fresh and dry.
Selectivity Issues The two secondary hydroxyls may have similar reactivity. To improve selectivity for the C-7 position, enzymatic acetylation or the use of protecting groups on the other hydroxyl could be considered. However, for Goniodiol, the allylic C-7 hydroxyl is generally more reactive.

Table 3: Conditions for Selective Mono-acetylation

ParameterReagent/Condition
Acetylation Agent Acetic Anhydride (1.1 eq)
Base Pyridine or Triethylamine (2-3 eq)
Catalyst (optional) DMAP (0.1 eq)
Solvent Dichloromethane (DCM) or THF
Temperature 0 °C to room temperature
Typical Yield 70-85%
Purification

Problem: Significant product loss during column chromatography.

Possible Cause Troubleshooting Suggestion
High Polarity of Product This compound is a polar molecule. It may streak or be difficult to elute from a standard silica gel column. Consider using a more polar solvent system (e.g., ethyl acetate/methanol) or a different stationary phase like alumina or reverse-phase silica.
Product Decomposition on Silica If the product is acid-sensitive, the acidic nature of silica gel can cause decomposition. Deactivate the silica by pre-treating it with a solvent containing a small amount of triethylamine.
Poor Separation Optimize the solvent system using TLC before running the column. A gradient elution may be necessary to separate the product from closely related impurities.

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Olefination
  • To a stirred suspension of NaH (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an argon atmosphere, add diethyl(phenyl)methylphosphonate (1.1 eq) dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the resulting solution back to 0 °C and add a solution of the starting lactone aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sharpless Asymmetric Dihydroxylation
  • In a round-bottom flask, dissolve the styryl-lactone intermediate (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Add AD-mix-β (commercially available mixture of K₃Fe(CN)₆, K₂CO₃, and the chiral ligand) and methanesulfonamide (1.0 eq).

  • Stir the resulting slurry vigorously at 0 °C until the starting material is consumed (as monitored by TLC, typically 6-24 hours).

  • Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude diol by flash column chromatography.

Protocol 3: Selective Acetylation
  • Dissolve the diol intermediate (1.0 eq) in anhydrous DCM at 0 °C under an argon atmosphere.

  • Add triethylamine (2.0 eq) followed by a catalytic amount of DMAP (0.1 eq).

  • Add acetic anhydride (1.1 eq) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the desired mono-acetylated product is the major spot, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visual Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting low yield in a specific reaction step.

Troubleshooting_Logic start Low Yield in a Reaction Step check_sm Is Starting Material Consumed? (Check TLC/LC-MS) start->check_sm sm_present Starting Material Remains check_sm->sm_present No sm_gone Starting Material Consumed check_sm->sm_gone Yes cause1 Problem with Reagents or Conditions: - Inactive/wet reagents? - Incorrect temperature? - Insufficient reaction time? sm_present->cause1 cause2 Multiple Spots on TLC/LC-MS? sm_gone->cause2 solution1 Solution: - Use fresh/anhydrous reagents. - Optimize temperature/time. - Re-run reaction. cause1->solution1 yes_spots Yes, multiple spots cause2->yes_spots Yes no_spots No, mainly baseline material cause2->no_spots No cause3 Side Reactions Occurring: - Formation of byproducts? - Epimerization? yes_spots->cause3 cause4 Product is Unstable or Lost During Workup: - Decomposition on silica? - Lost in aqueous extractions? no_spots->cause4 solution3 Solution: - Adjust reaction conditions (temp, order of addition). - Characterize byproducts to diagnose issue. cause3->solution3 solution4 Solution: - Use milder purification (neutral alumina, reverse phase). - Adjust pH of workup. - Back-extract aqueous layers. cause4->solution4

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Resistance to Goniodiol 7-Acetate in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Goniodiol 7-acetate. The information is designed to help address specific experimental issues related to the development of resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound and related styryl-lactones?

A1: this compound and its related compounds, such as goniothalamin, are known to induce cytotoxicity in a variety of cancer cell lines. The primary mechanism of action is the induction of apoptosis (programmed cell death) and cell cycle arrest. This process is often mediated through the intrinsic apoptotic pathway, involving the upregulation of pro-apoptotic proteins and the activation of caspases. Some studies suggest the involvement of the p53 tumor suppressor pathway in this process.

Q2: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential mechanisms of resistance?

A2: While specific resistance mechanisms to this compound are not extensively documented, resistance to apoptosis-inducing natural products in cancer cells can arise from several factors:

  • Upregulation of Anti-Apoptotic Proteins: Cancer cells may increase the expression of anti-apoptotic proteins such as Bcl-2 and Mcl-1. These proteins can sequester pro-apoptotic proteins, preventing the initiation of the apoptotic cascade.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to the active removal of the compound from the cell, reducing its intracellular concentration and efficacy. Derivatives of the related compound goniothalamin have been shown to reverse P-gp-mediated resistance, suggesting that P-gp could be a relevant mechanism.[1]

  • Alterations in Apoptotic Signaling Pathways: Mutations or alterations in key signaling pathways that regulate apoptosis, such as the p53, NF-κB, or Akt pathways, can render cells less sensitive to apoptosis-inducing agents.

Q3: How can I experimentally verify the mechanism of resistance in my cell line?

A3: To investigate the mechanism of resistance, you can perform the following experiments:

  • Western Blot Analysis: Compare the protein expression levels of key anti-apoptotic proteins (Bcl-2, Mcl-1) and drug efflux pumps (P-gp) between your resistant cell line and the parental, sensitive cell line.

  • Efflux Pump Activity Assay: Use fluorescent substrates of P-gp (e.g., Rhodamine 123) to determine if there is increased efflux activity in your resistant cells.

  • Signaling Pathway Analysis: Assess the activation status of survival signaling pathways like NF-κB and Akt (e.g., by checking the phosphorylation status of key proteins via Western blot) in both sensitive and resistant cells upon treatment with this compound.

Q4: What strategies can I employ to overcome resistance to this compound?

A4: A primary strategy to overcome resistance is through combination therapy. By targeting multiple pathways simultaneously, you can reduce the likelihood of resistance emerging. Consider the following combinations:

  • Inhibitors of Anti-Apoptotic Proteins: Combine this compound with small molecule inhibitors of Bcl-2 (e.g., Venetoclax) or Mcl-1.

  • Efflux Pump Inhibitors: Use known P-gp inhibitors (e.g., Verapamil, Tariquidar) to block the efflux of this compound from the cancer cells.

  • Inhibitors of Survival Pathways: If you observe activation of survival pathways like NF-κB or Akt, co-administering specific inhibitors of these pathways may re-sensitize the cells to this compound.

  • Synergistic Combinations with other Natural Products: Some studies have shown that goniothalamin can have synergistic effects when combined with other substances, such as bioactive glass.[2]

Troubleshooting Guides

Issue 1: Decreased Potency (Increased IC50) of this compound in Long-Term Cultures
Potential Cause Troubleshooting/Verification Steps Proposed Solution
Development of Acquired Resistance 1. Confirm IC50 Shift: Perform a dose-response cell viability assay (e.g., MTT assay) to quantify the increase in the half-maximal inhibitory concentration (IC50) compared to the parental cell line. 2. Generate a Resistant Cell Line: If not already done, a resistant cell line can be formally generated by continuous exposure to escalating doses of this compound.1. Investigate Resistance Mechanisms: Proceed to the experimental protocols below to identify the specific mechanism of resistance. 2. Implement Combination Therapy: Based on the identified mechanism, select an appropriate combination agent (e.g., Bcl-2 inhibitor, P-gp inhibitor).
Cell Line Contamination or Genetic Drift 1. Mycoplasma Testing: Regularly test your cell cultures for mycoplasma contamination. 2. Cell Line Authentication: Use short tandem repeat (STR) profiling to confirm the identity of your cell line.1. Discard Contaminated Cultures: If mycoplasma is detected, discard the culture and start with a fresh, authenticated vial. 2. Use Early Passage Cells: To minimize genetic drift, use cells from early passages for your experiments.
Issue 2: Lack of Apoptosis Induction Following this compound Treatment in a Previously Sensitive Cell Line
Potential Cause Troubleshooting/Verification Steps Proposed Solution
Upregulation of Anti-Apoptotic Proteins (Bcl-2, Mcl-1) 1. Western Blot Analysis: Compare the protein levels of Bcl-2 and Mcl-1 in the suspected resistant cells versus the parental sensitive cells, both with and without this compound treatment.1. Combination with BH3 Mimetics: Co-treat the resistant cells with this compound and a Bcl-2 inhibitor (e.g., ABT-199/Venetoclax) or an Mcl-1 inhibitor. 2. Assess Synergy: Use a combination index assay to determine if the combination is synergistic.
Activation of Pro-Survival Signaling Pathways (e.g., NF-κB, Akt) 1. Phospho-Protein Analysis: Use Western blotting to check for increased phosphorylation of key proteins in the NF-κB (e.g., p65) and Akt pathways in resistant cells following treatment.1. Co-treatment with Pathway Inhibitors: Combine this compound with an NF-κB inhibitor (e.g., BAY 11-7082) or an Akt inhibitor (e.g., MK-2206). 2. Monitor Apoptosis: Re-assess apoptosis levels (e.g., via Annexin V/PI staining) with the combination treatment.

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cancer Cell Line
  • Determine Initial IC50: Culture the parental cancer cell line and determine the IC50 of this compound using a standard cell viability assay (e.g., MTT assay) after 48-72 hours of treatment.

  • Initial Low-Dose Exposure: Continuously expose the parental cells to a low concentration of this compound (e.g., IC20, the concentration that inhibits 20% of cell growth).

  • Gradual Dose Escalation: Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium. Step-wise increases of 1.5 to 2-fold are recommended.

  • Selection and Expansion: At each concentration, allow the surviving cells to proliferate. These surviving populations are selected for the next round of dose escalation.

  • Confirmation of Resistance: After several months of continuous culture with escalating drug concentrations, confirm the development of resistance by determining the new IC50 value. A significant increase (e.g., >5-fold) in the IC50 compared to the parental line indicates the establishment of a resistant cell line.

  • Cryopreservation: Cryopreserve the resistant cell line at various stages of resistance development for future experiments.

Protocol 2: Western Blot Analysis for Bcl-2, Mcl-1, and P-glycoprotein
  • Cell Lysis: Culture both parental and resistant cells to 70-80% confluency. Treat with this compound at the respective IC50 concentrations for a predetermined time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, P-glycoprotein, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to compare the protein expression levels between the parental and resistant cell lines.

Protocol 3: Synergistic Drug Combination Assay (Checkerboard Assay)
  • Cell Seeding: Seed the resistant cancer cells in a 96-well plate at a predetermined optimal density.

  • Drug Dilution Series: Prepare serial dilutions of this compound and the combination drug (e.g., a Bcl-2 inhibitor) in culture medium.

  • Checkerboard Treatment: Treat the cells with a matrix of drug concentrations. For example, in an 8x12 well plate, use 8 different concentrations of this compound along the y-axis and 12 different concentrations of the combination drug along the x-axis. Include controls for each drug alone and a vehicle control.

  • Incubation and Viability Assay: Incubate the cells for 48-72 hours. Measure cell viability using an MTT or similar assay.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Visualizations

Goniodiol_7_Acetate_Apoptosis_Pathway Figure 1: Proposed Signaling Pathway for this compound Induced Apoptosis G7A This compound Cell Cancer Cell G7A->Cell Bcl2 Bcl-2 G7A->Bcl2 Inhibits Bax Bax/Bak G7A->Bax Activates Mito Mitochondrion Cell->Mito CytC Cytochrome c Mito->CytC Bcl2->Bax Inhibits Bax->Mito Promotes release Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed signaling pathway for this compound induced apoptosis.

Overcoming_Resistance_Workflow Figure 2: Experimental Workflow for Overcoming Resistance cluster_investigation Mechanism Investigation cluster_therapy Combination Strategy Start Decreased Sensitivity to This compound Observed Step1 Generate/Confirm Resistant Cell Line Start->Step1 Step2 Investigate Resistance Mechanism Step1->Step2 WB Western Blot for Bcl-2, Mcl-1, P-gp Step2->WB Efflux Efflux Pump Assay Step2->Efflux Pathway Signaling Pathway Analysis Step2->Pathway Step3 Select Combination Therapy Bcl2i Bcl-2/Mcl-1 Inhibitor Step3->Bcl2i Pgpi P-gp Inhibitor Step3->Pgpi Signali Pathway Inhibitor Step3->Signali Step4 Test for Synergy End Re-sensitization to This compound Step4->End WB->Step3 Efflux->Step3 Pathway->Step3 Bcl2i->Step4 Pgpi->Step4 Signali->Step4 Resistance_Signaling_Pathway Figure 3: Signaling Pathways in this compound Resistance and Overcoming Strategies cluster_overcoming Combination Therapies G7A This compound Cell Resistant Cancer Cell G7A->Cell Apoptosis Apoptosis G7A->Apoptosis Intended Action Pgp P-gp Efflux Pump Cell->Pgp Effluxes G7A Bcl2 Upregulated Bcl-2/Mcl-1 Cell->Bcl2 Nfkb Activated NF-κB/Akt Cell->Nfkb Pgp->G7A Survival Cell Survival Survival->Apoptosis Bcl2->Apoptosis Inhibits Nfkb->Survival Promotes PgpI P-gp Inhibitor PgpI->Pgp Inhibits Bcl2I Bcl-2/Mcl-1 Inhibitor Bcl2I->Bcl2 Inhibits NfkbI NF-κB/Akt Inhibitor NfkbI->Nfkb Inhibits

References

Technical Support Center: Optimizing Goniodiol 7-Acetate Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Goniodiol 7-acetate in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a naturally occurring styrylpyrone compound that has demonstrated potent cytotoxic activity against various cancer cell lines.[1] Evidence suggests that its primary mechanism of action is the inhibition of tubulin polymerization, leading to a disruption of the microtubule network. This interference with microtubule dynamics results in cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[2]

2. What is a recommended starting concentration for in vitro experiments?

This compound is a highly potent compound. Published data indicates effective concentrations (ED50) to be less than 0.1 µg/mL for several tumor cell lines, including KB, P-388, RPMI, and TE671.[2][3] For initial experiments, it is advisable to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental endpoint. A suggested starting range for a dose-response curve could be from 0.01 µg/mL to 1 µg/mL.

3. How should I prepare a stock solution of this compound?

Table 1: Recommended Stock Solution Preparation

ParameterRecommendation
Solvent Dimethyl sulfoxide (DMSO), sterile, anhydrous
Stock Concentration 1-10 mg/mL
Procedure Dissolve the powdered this compound in DMSO by gentle vortexing. Ensure the powder is completely dissolved before use.
Storage Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of this compound dosage in cell culture.

Table 2: Troubleshooting Common Issues

Problem Possible Cause Recommended Solution
Low or No Cytotoxicity Observed Suboptimal Compound Concentration: The concentration of this compound may be too low for the specific cell line.Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µg/mL to 10 µg/mL) to determine the IC50 value for your cell line.
Compound Degradation: The compound may have degraded due to improper storage or handling.Prepare fresh dilutions from a new stock solution for each experiment. Avoid storing diluted solutions in culture medium for extended periods.
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to tubulin inhibitors.Consider using a different cell line with known sensitivity to microtubule-targeting agents. Verify the expression of multidrug resistance proteins.
Inaccurate Pipetting: Errors in pipetting small volumes of the stock solution can lead to incorrect final concentrations.Use calibrated pipettes and consider performing serial dilutions to avoid pipetting very small volumes.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell distribution at the start of the experiment will lead to variable results.Ensure a homogenous cell suspension before seeding. Use a consistent and accurate method for cell counting.
Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell viability.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Compound Precipitation: The compound may be precipitating out of the culture medium.Observe the culture medium under a microscope for any signs of precipitation. See the "Compound Precipitation" section below for detailed troubleshooting.
Unexpected Cell Morphology or Behavior Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be toxic to the cells.Ensure the final solvent concentration is at a non-toxic level (typically ≤0.5% for DMSO, but this is cell-line dependent). Run a solvent-only control to determine the tolerance of your specific cell line.
Off-target Effects: At high concentrations, the compound may have off-target effects.Use the lowest effective concentration determined from your dose-response studies.
Compound Precipitation in Culture Medium Low Aqueous Solubility: this compound may have limited solubility in the aqueous environment of the cell culture medium.Pre-warm the cell culture medium to 37°C before adding the compound. Add the stock solution drop-wise to the medium while gently swirling to ensure rapid and even dispersal.
"Solvent Shock": Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to precipitate.Prepare an intermediate dilution of the compound in pre-warmed medium before adding it to the final culture volume.
High Final Concentration: The final concentration of the compound may exceed its solubility limit in the medium.If a high concentration is required, consider if a slightly higher, non-toxic percentage of DMSO can be used. Always validate the solvent tolerance of your cell line.

Experimental Protocols & Methodologies

1. Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

This protocol provides a general guideline for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot the results to determine the IC50 value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol allows for the assessment of cell cycle distribution following treatment with this compound.

  • Cell Treatment: Treat cells with the desired concentration of this compound for a specific time period (e.g., 24 hours). Include appropriate controls.

  • Cell Harvest: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

3. Apoptosis Detection by Annexin V Staining

This protocol is used to quantify the percentage of apoptotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvest: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and a viability dye (e.g., Propidium Iodide) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

Signaling Pathway and Workflow Diagrams

Diagram 1: Proposed Signaling Pathway of this compound

Goniodiol_7_Acetate_Pathway cluster_extracellular cluster_cellular cluster_downstream G7A This compound Tubulin α/β-Tubulin Dimers G7A->Tubulin Inhibition of Polymerization Spindle Mitotic Spindle Disruption G7A->Spindle Disruption of Dynamics Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization G2M G2/M Phase Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis Caspase Caspase Activation Apoptosis->Caspase CellDeath Cell Death Caspase->CellDeath

Caption: Proposed mechanism of this compound inducing G2/M arrest and apoptosis.

Diagram 2: Experimental Workflow for Dosage Optimization

Experimental_Workflow cluster_prep cluster_exp cluster_analysis Stock Prepare this compound Stock Solution (in DMSO) DoseResponse Dose-Response Assay (MTT/XTT) to determine IC50 Stock->DoseResponse OptimalDose Select Optimal Dose Range (e.g., IC50 and 2x IC50) DoseResponse->OptimalDose CellCycle Cell Cycle Analysis (Propidium Iodide Staining) OptimalDose->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V Staining) OptimalDose->ApoptosisAssay DataAnalysis Analyze Flow Cytometry Data CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis Conclusion Correlate Cytotoxicity with Cell Cycle Arrest and Apoptosis DataAnalysis->Conclusion

Caption: Workflow for optimizing this compound dosage in cell culture.

References

Preventing degradation of Goniodiol 7-acetate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Goniodiol 7-acetate during storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a naturally occurring styryl-lactone that has been isolated from plants of the Goniothalamus genus.[1][2] Its chemical structure contains an acetate ester group, which is susceptible to hydrolysis, and a lactone ring, which can also be hydrolyzed under certain conditions.[3][4] Degradation of the molecule can lead to a loss of its biological activity and the formation of impurities, which may interfere with experimental results.

Q2: What are the primary pathways of degradation for this compound?

The primary degradation pathway for this compound is the hydrolysis of the 7-acetate ester group to yield Goniodiol and acetic acid. This reaction can be catalyzed by the presence of acids or bases. Under more strenuous conditions, the lactone ring could also undergo hydrolysis.

Q3: What are the ideal storage conditions for this compound?

To minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store at -20°C or lower for long-term storage. For short-term storage, 2-8°C is acceptable. Avoid repeated freeze-thaw cycles.[5]

  • Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Photodegradation can be a concern for many complex organic molecules.[5]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Moisture: Keep in a tightly sealed container to protect from moisture, which can facilitate hydrolysis. Using a desiccator for storage is recommended.

Q4: How can I tell if my sample of this compound has degraded?

Degradation can be suspected if you observe the following:

  • Physical Changes: A change in the physical appearance of the compound, such as color change or clumping of the solid.

  • Unexpected Experimental Results: A decrease in the expected biological activity of the compound or inconsistent results in your assays.[5]

  • Analytical Evidence: The appearance of new peaks or a decrease in the area of the parent peak in analytical chromatograms (e.g., HPLC, LC-MS).

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Loss of biological activity in assays Degradation of this compound1. Verify the storage conditions of your stock solution and solid compound. 2. Prepare fresh solutions from a new stock for your experiments. 3. Analyze the compound by HPLC or LC-MS to confirm its integrity and purity.[5]
Appearance of unexpected peaks in HPLC/LC-MS Formation of degradation products1. Confirm that the storage conditions are optimal (see FAQs). 2. Investigate the potential for degradation in your experimental solutions (e.g., pH of the buffer, temperature during the experiment). 3. If degradation is confirmed, purify the sample if possible, or obtain a new batch.
Inconsistent results between experiments Partial degradation of the compound or instability in the assay medium1. Ensure consistent and proper handling of the compound for each experiment. 2. Assess the stability of this compound in your specific assay buffer and conditions. 3. Always use freshly prepared dilutions from a properly stored stock solution.

Data Presentation

The following table summarizes representative data from a forced degradation study on this compound, illustrating its stability under various stress conditions. The goal of such a study is typically to achieve 5-20% degradation to identify potential degradation products.[6][7]

Stress Condition Temperature Time % Degradation (Representative) Primary Degradation Product
0.1 M HCl60°C24 h18.5%Goniodiol
0.1 M NaOH60°C8 h25.2%Goniodiol
3% H₂O₂ (Oxidation)25°C48 h11.7%Oxidized derivatives
Heat (Solid State)80°C72 h9.8%Goniodiol and other minor products
Light (UV & Visible)25°C24 h7.5%Photodegradation products

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Store the solid compound at 80°C.

    • Photodegradation: Expose the stock solution to a combination of UV and visible light. A control sample should be wrapped in aluminum foil.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Sample Processing: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC method. A common starting point for styryl-lactones is a C18 column with a gradient elution of water and acetonitrile, with UV detection.[8][9]

  • Data Analysis: Compare the chromatograms of the stressed samples to the time-zero sample. Calculate the percentage degradation of this compound and identify any degradation products.

Visualizations

Potential Degradation Pathway of this compound This compound This compound Goniodiol Goniodiol This compound->Goniodiol  Hydrolysis (Acid/Base/Heat) Acetic Acid Acetic Acid This compound->Acetic Acid  Hydrolysis (Acid/Base/Heat) Oxidized Products Oxidized Products This compound->Oxidized Products  Oxidation (e.g., H2O2) Photodegradation Products Photodegradation Products This compound->Photodegradation Products  Photolysis (UV/Visible Light)

Caption: Primary degradation pathways for this compound.

Experimental Workflow for Stability Assessment cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Prepare Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Prepare Stock Solution->Base Hydrolysis Oxidation Oxidation Prepare Stock Solution->Oxidation Thermal Thermal Prepare Stock Solution->Thermal Photolysis Photolysis Prepare Stock Solution->Photolysis Time-Point Sampling Time-Point Sampling Acid Hydrolysis->Time-Point Sampling Base Hydrolysis->Time-Point Sampling Oxidation->Time-Point Sampling Thermal->Time-Point Sampling Photolysis->Time-Point Sampling HPLC/LC-MS Analysis HPLC/LC-MS Analysis Time-Point Sampling->HPLC/LC-MS Analysis Data Interpretation Data Interpretation HPLC/LC-MS Analysis->Data Interpretation

Caption: Workflow for a forced degradation study.

Troubleshooting Logic for Suspected Degradation Inconsistent/Negative Results Inconsistent/Negative Results Check Storage Conditions Check Storage Conditions Inconsistent/Negative Results->Check Storage Conditions Conditions Optimal? Conditions Optimal? Check Storage Conditions->Conditions Optimal? Analyze Sample Integrity Analyze Sample Integrity Degradation Detected? Degradation Detected? Analyze Sample Integrity->Degradation Detected? Conditions Optimal?->Analyze Sample Integrity Yes Review Handling Procedures Review Handling Procedures Conditions Optimal?->Review Handling Procedures No Prepare Fresh Solutions Prepare Fresh Solutions Degradation Detected?->Prepare Fresh Solutions No Obtain New Compound Batch Obtain New Compound Batch Degradation Detected?->Obtain New Compound Batch Yes

References

Goniodiol 7-acetate In Vitro Research: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The current body of scientific literature on Goniodiol 7-acetate primarily focuses on its on-target cytotoxic effects against various cancer cell lines. Specific off-target mechanisms have not been extensively characterized. This guide provides troubleshooting advice for common issues encountered during in vitro cytotoxicity and apoptosis studies with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing significant variability in our IC50/ED50 values for this compound between experiments. What are the common causes?

A1: Inconsistent IC50 or ED50 values are a frequent challenge in cytotoxicity assays. Several factors can contribute to this variability:

  • Cell Health and Passage Number: Use cells that are in the exponential growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered sensitivity to compounds.

  • Cell Seeding Density: Inconsistent cell numbers seeded per well will lead to variable results.[1][2] It is crucial to perform a cell titration experiment to find the optimal seeding density that allows for logarithmic growth throughout the assay period.

  • Compound Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles. Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in the culture medium.

  • Incubation Time: The duration of drug exposure significantly impacts cytotoxicity. Standardize the incubation time across all experiments for a given cell line.

  • Assay Protocol Variations: Minor deviations in the assay protocol, such as different incubation times for reagents like MTT, can introduce variability. Adhere strictly to a standardized protocol.[1]

  • Choice of Assay: Different viability assays (e.g., MTT, MTS, Alamar Blue) measure different cellular parameters (mitochondrial activity, membrane integrity) and can yield different IC50 values.[3][4]

Q2: Our MTT assay results show high background absorbance in the control (no cell) wells. What could be causing this?

A2: High background absorbance can mask the true signal and lead to inaccurate viability readings. Potential causes include:

  • Compound Interference: this compound, particularly at high concentrations, might precipitate in the culture medium or directly react with the MTT reagent. Visually inspect the wells for any precipitate. Run a control plate with the compound in cell-free media to check for direct reduction of MTT.

  • Media Components: Phenol red in the culture medium can interfere with absorbance readings. If possible, use a phenol red-free medium during the final assay steps.

  • Contamination: Microbial contamination (bacteria, yeast) can metabolize the MTT reagent, leading to a false-positive signal.[1] Always practice sterile techniques and regularly check cultures for contamination.

Q3: The cell morphology after treatment with this compound is ambiguous. How can we determine if the cells are undergoing apoptosis or necrosis?

A3: Visual inspection alone is often insufficient. It is recommended to use a quantitative method to differentiate between apoptosis and necrosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard.

  • Annexin V Positive / PI Negative: Cells are in early apoptosis.

  • Annexin V Positive / PI Positive: Cells are in late apoptosis or necrosis.

  • Annexin V Negative / PI Negative: Cells are viable.

This flow cytometry-based assay provides a clear quantitative distinction between different cell death modalities.[5][6]

Q4: We are trying to confirm apoptosis via Western blot, but the signal for cleaved caspases is weak or absent. What should we check?

A4: Weak signals for apoptotic markers can be due to several factors:

  • Timing: The activation of caspases is a transient event. You may need to perform a time-course experiment to identify the optimal time point for harvesting cells after treatment with this compound.

  • Sample Collection: Apoptotic cells may detach and float in the medium. It is critical to collect both the adherent and floating cell populations to avoid losing the cells of interest.[7]

  • Protein Extraction: Use a lysis buffer containing protease inhibitors to prevent the degradation of your target proteins.

  • Antibody Quality: Ensure you are using an antibody that is validated for Western blotting and is specific for the cleaved (active) form of the caspase. Using positive controls, such as cells treated with a known apoptosis inducer (e.g., staurosporine), can validate your antibody and protocol.[8]

Quantitative Data Summary

The following tables summarize the reported cytotoxic activity of this compound and a related compound, Goniothalamin, against various cell lines.

Table 1: Cytotoxic Activity (ED50) of Goniodiol-7-monoacetate

Cell Line Cell Type ED50 (µg/mL) Reference
KB Human oral epidermoid carcinoma < 0.1 [5][6]
P-388 Murine leukemia < 0.1 [5][6]
RPMI Human leukemia < 0.1 [5][6]
TE671 Human rhabdomyosarcoma < 0.1 [5][6]
P-388 Murine leukemia 3.31 [9]
KB Human oral epidermoid carcinoma 3.26 [9]

| HEK-293 | Human embryonic kidney | 1.89 |[9] |

Table 2: Cytotoxic Activity (ED50) of Goniothalamin (for comparison)

Cell Line Cell Type ED50 (µg/mL) Reference
P-388 Murine leukemia 0.19 [9]
KB Human oral epidermoid carcinoma 0.56 [9]
Col-2 Human colon cancer 0.36 [9]
MCF-7 Human breast adenocarcinoma 0.56 [9]
Lu-1 Human lung cancer 0.54 [9]
A549 Human lung carcinoma 0.67 [9]
T24 Human bladder cancer 0.39 [9]

| ASK | Rat kidney carcinoma | 0.67 |[9] |

Visualizations

cluster_0 Troubleshooting Inconsistent IC50/ED50 Values Start Inconsistent IC50/ED50 Results Observed Check_Cells Verify Cell Health: - Low Passage Number? - Exponential Growth Phase? Start->Check_Cells Check_Cells->Start [ No ] Correct & Re-run Check_Density Standardize Seeding Density: - Perform Cell Titration? - Consistent Plating? Check_Cells->Check_Density [ Yes ] Check_Density->Start [ No ] Correct & Re-run Check_Compound Validate Compound: - Fresh Dilutions? - Proper Storage? - No Freeze/Thaw Cycles? Check_Density->Check_Compound [ Yes ] Check_Compound->Start [ No ] Correct & Re-run Check_Protocol Review Assay Protocol: - Standardized Incubation Times? - Consistent Reagent Volumes? Check_Compound->Check_Protocol [ Yes ] Check_Protocol->Start [ No ] Correct & Re-run Check_Assay Consider Assay Type: - Is the assay appropriate? - Any known interferences? Check_Protocol->Check_Assay [ Yes ] Check_Assay->Start [ No ] Select New Assay Resolved Results are Consistent Check_Assay->Resolved [ Yes ]

Caption: A logical flowchart for troubleshooting inconsistent IC50 values.

cluster_pathway Hypothetical Apoptosis Pathway Induced by a Cytotoxic Compound Compound This compound (Cytotoxic Stress) Mitochondria Mitochondrial Perturbation Compound->Mitochondria Casp9 Pro-Caspase-9 Mitochondria->Casp9 Cytochrome c release aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Activated Caspase-3 (Executioner Caspase) Casp3->aCasp3 PARP PARP aCasp3->PARP Apoptosis Apoptosis: - DNA Fragmentation - Membrane Blebbing aCasp3->Apoptosis cPARP Cleaved PARP (Inactive) PARP->cPARP cPARP->Apoptosis Inhibits DNA Repair

Caption: Hypothetical intrinsic apoptosis signaling pathway.

Detailed Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.[10][11]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[11] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or placing on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. Plot cell viability against the log of the compound concentration to determine the IC50 value.

Annexin V/PI Apoptosis Assay Protocol

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[5][6][13]

  • Cell Preparation: Seed and treat cells with this compound for the desired time. Prepare positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine the floating cells from the supernatant with the detached adherent cells.

  • Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes) and wash the cell pellet once with cold 1X PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC) and 1-2 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]

  • Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry as soon as possible (within 1 hour). Use unstained and single-stained controls to set up compensation and quadrants correctly.

Western Blot Protocol for Apoptosis Markers

This protocol is for detecting key apoptosis-related proteins like cleaved caspases and PARP.[15][16]

  • Cell Lysis: After treatment, collect both floating and adherent cells. Wash the cell pellet with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target (e.g., anti-cleaved Caspase-3, anti-PARP) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. It is critical to compare the signal of the cleaved protein to the total or uncleaved form.

References

Technical Support Center: Enhancing the Bioavailability of Goniodiol 7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with enhancing the bioavailability of Goniodiol 7-acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a naturally occurring styryl-lactone that has been isolated from plants of the Goniothalamus genus.[1][2][3] It has demonstrated potent cytotoxic activities against various tumor cell lines, suggesting its potential as an antineoplastic agent.[1][2]

Q2: What are the likely challenges in achieving adequate oral bioavailability for this compound?

While specific data on the bioavailability of this compound is limited, its chemical structure suggests it is a lipophilic compound.[4] Like many natural products, it is expected to have poor aqueous solubility, which is a primary reason for low oral bioavailability.[5][6][7] For a drug to be absorbed in the gastrointestinal (GI) tract, it must first dissolve in the aqueous environment.[7] Poor solubility can be the rate-limiting step for absorption.[7] Additionally, like other complex molecules, it may be susceptible to first-pass metabolism in the liver.[7]

Q3: How can I classify this compound according to the Biopharmaceutical Classification System (BCS)?

A definitive BCS classification requires experimental data on its solubility and permeability. However, based on its hydrophobic nature, this compound is likely to fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[7] A systematic approach to characterization, including determining its aqueous solubility and partition coefficient (LogP), is crucial for selecting an appropriate formulation strategy.[7]

Troubleshooting Guide

Issue 1: Poor dissolution of this compound in aqueous media.

  • Possible Cause: The inherent low aqueous solubility of the compound.

  • Troubleshooting Steps:

    • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[8]

      • Micronization: Techniques like milling can be employed to reduce particle size to the micron range.[8]

      • Nanonization: Creating nanoparticles can further enhance dissolution rates.[6][9]

    • Formulation as a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution.[6][7]

    • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their solubility.[6][10]

Issue 2: Inconsistent in vivo exposure in animal studies.

  • Possible Cause: Precipitation of the drug in the gastrointestinal tract or variability in GI motility.[7]

  • Troubleshooting Steps:

    • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state upon dilution in GI fluids.[6][8][11]

    • Use of Precipitation Inhibitors: Incorporating polymers that inhibit drug precipitation in the formulation can improve consistency.[7]

    • In Vitro Dissolution Models: Utilize dissolution models that mimic GI conditions (e.g., varying pH, presence of bile salts) to assess formulation stability.[7]

Issue 3: Low systemic exposure despite good in vitro dissolution.

  • Possible Cause: Significant first-pass metabolism or efflux by transporters like P-glycoprotein.

  • Troubleshooting Steps:

    • Co-administration with Bioavailability Enhancers: Natural compounds like piperine have been shown to inhibit drug-metabolizing enzymes and efflux pumps.[12][13]

    • Prodrug Approach: Chemical modification of this compound to create a more soluble or permeable prodrug that converts to the active compound in vivo.[5][14]

    • Nanoparticle Formulations for Targeted Delivery: Encapsulating the drug in nanoparticles can protect it from premature metabolism and potentially alter its distribution.[15]

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
  • Polymer and Solvent Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) and a common solvent in which both this compound and the polymer are soluble (e.g., methanol, ethanol, acetone).[7]

  • Dissolution: Dissolve this compound and the polymer in the selected solvent in various weight ratios (e.g., 1:1, 1:3, 1:5 drug-to-polymer).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure. The temperature should be maintained below the glass transition temperature of the polymer.

  • Drying: Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove residual solvent.[7]

  • Milling and Sieving: Mill the dried solid dispersion into a fine powder and pass it through a sieve to achieve a uniform particle size.[7]

  • Characterization:

    • Drug Content: Determine the drug content using a validated HPLC method.

    • Amorphous Nature: Confirm the amorphous state of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).

    • Dissolution Enhancement: Perform in vitro dissolution studies comparing the solid dispersion to the pure drug.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactant: Screen different surfactants (e.g., Tween 80, Cremophor EL, Labrasol) for their ability to emulsify the selected oil phase.

    • Co-surfactant/Co-solvent: Evaluate co-surfactants (e.g., Transcutol HP, PEG 400) to improve drug solubility and the microemulsion domain.

  • Construction of Ternary Phase Diagrams: To identify the self-emulsifying region, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant.

  • Preparation of SEDDS Formulation:

    • Accurately weigh the components of the selected formulation.

    • Dissolve this compound in the oil phase with gentle heating and stirring.

    • Add the surfactant and co-surfactant to the mixture and vortex until a clear and homogenous solution is obtained.

  • Characterization of SEDDS:

    • Self-Emulsification Time: Assess the time taken for the formulation to form a microemulsion upon gentle agitation in an aqueous medium.

    • Droplet Size Analysis: Measure the globule size and polydispersity index of the resulting microemulsion using a dynamic light scattering instrument.

    • In Vitro Drug Release: Evaluate the drug release profile from the SEDDS formulation using a dialysis bag method.

Data Presentation

Table 1: Illustrative Dissolution Data for this compound Formulations

Formulation% Drug Dissolved at 30 min% Drug Dissolved at 60 min
Pure this compound5%8%
Micronized this compound25%40%
Solid Dispersion (1:5 Drug:PVP K30)70%95%
SEDDS Formulation85%>98%

Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension502.0250100
Solid Dispersion2001.01000400
SEDDS Formulation3500.51500600

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization start Select Polymer & Solvent dissolve Dissolve Drug & Polymer start->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry mill Milling & Sieving dry->mill hplc HPLC for Drug Content mill->hplc dsc_xrd DSC/XRD for Amorphicity mill->dsc_xrd dissolution In Vitro Dissolution mill->dissolution

Caption: Experimental Workflow for Solid Dispersion Preparation.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Potential Solutions issue Low Bioavailability of This compound solubility Poor Aqueous Solubility issue->solubility permeability Low Permeability issue->permeability metabolism First-Pass Metabolism issue->metabolism particle_size Particle Size Reduction (Micronization/Nanonization) solubility->particle_size solid_dispersion Solid Dispersion solubility->solid_dispersion lipid_formulation Lipid-Based Systems (SEDDS) solubility->lipid_formulation permeability->lipid_formulation prodrug Prodrug Approach permeability->prodrug metabolism->prodrug enhancers Bioavailability Enhancers metabolism->enhancers

Caption: Troubleshooting Logic for Low Bioavailability.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Goniodiol 7-acetate and Goniothalamin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product-based cancer research, styryl-lactones isolated from the Goniothalamus genus have emerged as promising cytotoxic agents. Among these, Goniodiol 7-acetate and goniothalamin have demonstrated significant anti-cancer properties. This guide provides a detailed comparison of their cytotoxic activities, drawing upon available experimental data to offer an objective overview for researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and goniothalamin has been evaluated against a range of cancer cell lines. The following tables summarize the reported 50% effective dose (ED₅₀) or 50% inhibitory concentration (IC₅₀) values, providing a quantitative comparison of their potency. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Table 1: Cytotoxicity of this compound

Cell LineCancer TypeED₅₀ (µg/mL)Reference
KBOral Epidermoid Carcinoma< 0.1[1]
P-388Murine Leukemia< 0.1[1]
RPMI-7951Human Melanoma< 0.1[1]
TE671Human Medulloblastoma< 0.1[1]
P-388Murine Leukemia3.31[2]
KBOral Epidermoid Carcinoma3.26[2]
HEK-293Human Embryonic Kidney1.89[2]

Table 2: Cytotoxicity of Goniothalamin

Cell LineCancer TypeIC₅₀/ED₅₀ (µg/mL)Incubation Time (h)Reference
Saos-2Osteosarcoma0.62 ± 0.0672[3]
MCF-7Breast Adenocarcinoma2.01 ± 0.2872[3]
UACC-732Breast Carcinoma1.64 ± 0.0572[3]
A549Lung Adenocarcinoma< 272[3]
HT29Colorectal Adenocarcinoma1.64 ± 0.0572[3]
HepG2Hepatoblastoma4.6 (µM)72[4]
HL-60Promyelocytic Leukemia4.572[5]
CEM-SST-lymphoblastic Leukemia2.472[5]
P-388Murine Leukemia0.19Not Specified[2]
KBOral Epidermoid Carcinoma0.56Not Specified[2]
Col-2Colon Cancer0.36Not Specified[2]
MCF-7Breast Adenocarcinoma0.56Not Specified[2]
Lu-1Lung Cancer0.54Not Specified[2]
A549Lung Adenocarcinoma0.67Not Specified[2]
T24Bladder Cancer0.39Not Specified[2]
ASKNot Specified0.67Not Specified[2]
HEK-293Human Embryonic Kidney0.50Not Specified[2]

Experimental Protocols

The data presented above were primarily generated using the following standard experimental methodologies to assess cytotoxicity and apoptosis.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or goniothalamin for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized buffer, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism of action for many cytotoxic compounds. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and differentiate between apoptotic and necrotic cells using flow cytometry.

  • Cell Treatment: Cells are seeded in culture plates and treated with the test compounds as described for the cytotoxicity assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension. The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Interpretation: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis and necrosis induced by the compound.

Signaling Pathways and Mechanisms of Action

Goniothalamin

Extensive research has elucidated several signaling pathways through which goniothalamin induces apoptosis in cancer cells.

  • p53-Dependent Pathway: Goniothalamin can induce DNA damage, leading to the elevation of the tumor suppressor protein p53.[6] Activated p53 can then trigger the apoptotic cascade through the activation of caspase-2 and subsequent mitochondrial events.[6]

  • Mitochondria-Mediated Pathway: Goniothalamin has been shown to induce apoptosis through the intrinsic mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-9 and caspase-3.[6][7]

  • MAPK and JNK Signaling: The mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways are also implicated in goniothalamin-induced apoptosis.[7][8] Activation of JNK can lead to the phosphorylation and inactivation of the anti-apoptotic protein Bcl-2.[9]

  • Oxidative Stress: Goniothalamin can induce the production of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and subsequent apoptosis.[10]

Goniothalamin_Apoptosis_Pathway Goniothalamin Goniothalamin ROS ↑ Reactive Oxygen Species (ROS) Goniothalamin->ROS DNA_Damage DNA Damage Goniothalamin->DNA_Damage JNK JNK Pathway Activation Goniothalamin->JNK ROS->DNA_Damage p53 ↑ p53 DNA_Damage->p53 Caspase2 Caspase-2 Activation p53->Caspase2 Mitochondria Mitochondrial Dysfunction Caspase2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2 ↓ Bcl-2 (Anti-apoptotic) JNK->Bcl2 Bcl2->Mitochondria

Caption: Proposed signaling pathways for goniothalamin-induced apoptosis.

This compound

The precise signaling pathways for this compound are not as extensively documented as those for goniothalamin. However, its potent cytotoxic activity, with ED₅₀ values in the nanomolar range for several cancer cell lines, suggests a highly effective mechanism of cell death induction.[1] Further research is required to fully elucidate the molecular targets and signaling cascades affected by this compound.

Experimental Workflow Visualization

The general workflow for comparing the cytotoxicity of these two compounds involves a series of established laboratory procedures.

Cytotoxicity_Comparison_Workflow Start Start: Cell Line Selection Cell_Culture Cell Culture and Seeding (96-well plates) Start->Cell_Culture Treatment Treatment with This compound & Goniothalamin (Dose-response) Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay IC50 IC50/ED50 Determination MTT_Assay->IC50 Comparison Comparative Analysis of Cytotoxicity and Mechanism IC50->Comparison Flow_Cytometry Flow Cytometry Analysis Apoptosis_Assay->Flow_Cytometry Flow_Cytometry->Comparison Mechanism_Study Further Mechanistic Studies (e.g., Western Blot for protein expression) Comparison->Mechanism_Study

Caption: General experimental workflow for comparing cytotoxicity.

Conclusion

Both this compound and goniothalamin exhibit potent cytotoxic effects against a variety of cancer cell lines. Goniothalamin's mechanisms of action have been more thoroughly investigated, revealing its ability to induce apoptosis through multiple, interconnected signaling pathways. This compound demonstrates remarkable potency, although its detailed molecular mechanisms warrant further investigation. This comparative guide highlights the potential of these natural compounds as leads for the development of novel anticancer agents and underscores the importance of continued research to fully understand their therapeutic promise.

References

A Comparative Analysis of the Cytotoxic Potency: Goniodiol 7-acetate versus Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a comparative overview of the cytotoxic properties of Goniodiol 7-acetate, a natural compound, and Doxorubicin, a well-established chemotherapeutic drug. The comparison is based on their half-maximal inhibitory concentration (IC50) values against various cancer cell lines, alongside an examination of their mechanisms of action and the experimental methodologies used for these assessments.

In Vitro Efficacy: A Look at the IC50 Values

The cytotoxic potential of a compound is commonly quantified by its IC50 value, which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 (or ED50) values for this compound and Doxorubicin against a range of cancer cell lines. It is crucial to note that these values are derived from different studies and experimental conditions, and therefore, a direct comparison should be made with caution.

Table 1: Cytotoxicity of this compound against various cancer cell lines.

Cell LineIC50 / ED50 (µg/mL)
KB (human oral epidermoid carcinoma)< 0.1[1]
P-388 (murine leukemia)< 0.1[1]
RPMI-7951 (human malignant melanoma)< 0.1[1]
TE-671 (human rhabdomyosarcoma)< 0.1[1]
P-388 (murine leukemia)3.31
KB (human oral epidermoid carcinoma)3.26
HEK-293 (human embryonic kidney)1.89

Table 2: Cytotoxicity of Doxorubicin against various cancer cell lines.

Cell LineIC50 (µM)Incubation Time
MCF-7 (human breast adenocarcinoma)1.9[2]Not Specified
HOS (human osteosarcoma)Not SpecifiedNot Specified
MG-63 (human osteosarcoma)Not SpecifiedNot Specified
MNNG (human osteosarcoma)Not SpecifiedNot Specified
ZK-58 (human osteosarcoma)Not SpecifiedNot Specified
MCF-7 (human breast adenocarcinoma)Not Specified6 hours[3]
U2OS (human osteosarcoma)~0.148 hours[4]

Delving into the Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their cytotoxic effects is fundamental for their development as therapeutic agents.

This compound: Inducer of Apoptosis

Current research suggests that this compound induces cancer cell death primarily through the process of apoptosis, or programmed cell death. This process is a highly regulated cellular mechanism that involves a cascade of specific signaling events. While the complete signaling pathway of this compound is still under investigation, it is known to involve the activation of caspases, a family of proteases that are central to the execution of apoptosis. The induction of apoptosis by this compound is a promising characteristic for a potential anticancer drug, as it allows for the elimination of cancer cells in a controlled manner, minimizing inflammation and damage to surrounding healthy tissues.

Doxorubicin: A Multi-faceted Approach to Cell Killing

Doxorubicin, a member of the anthracycline class of antibiotics, employs a multi-pronged attack to eliminate cancer cells. Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, thereby obstructing the processes of DNA replication and transcription.

  • Topoisomerase II Inhibition: It forms a stable complex with the enzyme topoisomerase II and DNA, leading to double-strand breaks in the DNA.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of highly reactive oxygen species that cause damage to cellular components, including DNA, proteins, and lipids.

The following diagram illustrates the key mechanisms of action for Doxorubicin.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation Cell_Death Apoptosis / Cell Death DNA->Cell_Death Replication/Transcription Block Topoisomerase_II->Cell_Death DNA Double-Strand Breaks ROS->Cell_Death Oxidative Stress

Caption: Doxorubicin's multifaceted mechanism of action.

The following diagram illustrates a simplified, general pathway of apoptosis that can be triggered by compounds like this compound.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_caspases Caspase Cascade Compound This compound Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Compound->Initiator_Caspases Activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Activation Apoptosis Apoptosis Executioner_Caspases->Apoptosis Execution of Cell Death

Caption: Generalized apoptosis pathway.

Experimental Protocols: The Foundation of Reliable Data

The determination of IC50 values relies on robust and reproducible experimental protocols. The most common method used in the cited studies is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Workflow

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

The general workflow for an MTT assay is as follows:

MTT_Assay_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, or 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (Allows formazan formation) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (Spectrophotometer) F->G H 8. Calculate IC50 Value G->H

Caption: A typical workflow for an MTT assay.

Key Experimental Parameters:

  • Cell Line: The choice of cancer cell line is critical, as different cell lines exhibit varying sensitivities to the same compound.

  • Compound Concentration: A range of concentrations is tested to generate a dose-response curve.

  • Incubation Time: The duration of exposure to the compound can significantly influence the IC50 value. Common incubation times are 24, 48, and 72 hours.[5]

  • Assay Method: While the MTT assay is common, other cytotoxicity assays such as the SRB (Sulphorhodamine B) assay, LDH (Lactate Dehydrogenase) assay, or assays based on ATP content may be used.

Conclusion

Both this compound and Doxorubicin demonstrate significant cytotoxic activity against a variety of cancer cell lines. This compound, with its potent activity and apoptotic-inducing mechanism, represents a promising candidate for further investigation in cancer therapy. Doxorubicin remains a cornerstone of chemotherapy, but its clinical use is often limited by severe side effects. The data presented here, while not from direct comparative studies, provides a valuable foundation for researchers in the field of drug discovery and development. Future studies directly comparing the efficacy and toxicity of these two compounds under identical experimental conditions are warranted to fully elucidate their relative therapeutic potential.

References

Goniodiol 7-Acetate: A Comparative Analysis of its Efficacy Against Other Styrylpyrones in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer efficacy of Goniodiol 7-acetate with other notable styrylpyrones. The information presented is supported by experimental data to aid in research and development decisions.

Comparative Efficacy of Styrylpyrones

Styrylpyrones, a class of naturally occurring lactones, have garnered significant interest in oncology for their cytotoxic and apoptotic activities against various cancer cell lines. Among these, this compound has demonstrated potent anti-cancer properties. This section presents a comparative analysis of its efficacy, primarily through half-maximal inhibitory concentration (IC50) and effective dose (ED50) values, alongside other well-studied styrylpyrones like Goniothalamin.

Data Presentation

The following table summarizes the cytotoxic activities of selected styrylpyrones against a range of human cancer cell lines. Values are presented as IC50 or ED50 in µg/mL or µM, providing a quantitative basis for comparison.

CompoundCell LineCancer TypeIC50 / ED50Citation
This compound KBNasopharyngeal Carcinoma< 0.1 µg/mL (ED50)[1]
P-388Murine Leukemia< 0.1 µg/mL (ED50)[1]
RPMI-7951Melanoma< 0.1 µg/mL (ED50)[1]
TE-671Medulloblastoma< 0.1 µg/mL (ED50)[1]
ASKRat Angiosarcoma10.28 µM (IC50)
P-388Murine Leukemia3.31 µg/mL (ED50)
KBNasopharyngeal Carcinoma3.26 µg/mL (ED50)
HEK-293Human Embryonic Kidney1.89 µg/mL (ED50)
Goniothalamin Saos-2Osteosarcoma0.62 ± 0.06 µg/mL (IC50 at 72h)
MCF-7Breast Adenocarcinoma0.73 ± 0.05 µg/mL (IC50 at 72h)
UACC-732Breast Carcinoma1.25 ± 0.15 µg/mL (IC50 at 72h)
HT29Colorectal Adenocarcinoma1.64 ± 0.05 µg/mL (IC50 at 72h)
A549Lung Adenocarcinoma2.01 ± 0.28 µg/mL (IC50 at 72h)
HL-60Promyelocytic Leukemia4.5 µg/mL (IC50 at 72h)[2]
CEM-SST-lymphoblastic Leukemia2.4 µg/mL (IC50 at 72h)[2]
HepG2Hepatoblastoma4.6 ± 0.23 µM (IC50 at 72h)[3]
P-388Murine Leukemia0.19 µg/mL (ED50)
KBNasopharyngeal Carcinoma0.56 µg/mL (ED50)
Col-2Colon Cancer0.36 µg/mL (ED50)
MCF-7Breast Cancer0.56 µg/mL (ED50)
Lu-1Lung Cancer0.54 µg/mL (ED50)
A549Lung Cancer0.67 µg/mL (ED50)
T24Bladder Cancer0.39 µg/mL (ED50)
ASKRat Angiosarcoma0.67 µg/mL (ED50)
HEK-293Human Embryonic Kidney0.50 µg/mL (ED50)

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative efficacy analysis are provided below. These protocols offer a foundation for reproducing and expanding upon the presented findings.

Cell Culture

Cancer cell lines are cultured in a suitable medium, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the styrylpyrone compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[2]

  • Cell Treatment: Cells are treated with the styrylpyrone compounds at their respective IC50 concentrations for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis for Apoptosis-Related Proteins

Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic pathway.

  • Protein Extraction: Following treatment with the styrylpyrone compounds, cells are lysed using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed apoptotic signaling pathway induced by Goniothalamin, a representative styrylpyrone. This pathway is believed to be relevant to other bioactive styrylpyrones, including this compound.

Goniothalamin_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Goniothalamin Goniothalamin ROS ↑ Reactive Oxygen Species (ROS) Goniothalamin->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 ↑ p53 DNA_Damage->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mito Mitochondrial Outer Membrane Bax->Mito Bcl2->Mito Cytochrome_c Cytochrome c release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis Mito->Cytochrome_c

Caption: Apoptotic pathway induced by Goniothalamin.

Experimental Workflow Diagram

The diagram below outlines a typical experimental workflow for comparing the cytotoxicity of different styrylpyrone compounds.

Cytotoxicity_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture 1. Cancer Cell Line Culture Seeding 3. Cell Seeding in 96-well Plates Cell_Culture->Seeding Compound_Prep 2. Styrylpyrone Stock Solution Preparation Treatment 4. Treatment with Serial Dilutions of Styrylpyrones Compound_Prep->Treatment Seeding->Treatment Incubation 5. Incubation for 24, 48, or 72 hours Treatment->Incubation MTT_Assay 6. MTT Assay Incubation->MTT_Assay Abs_Reading 7. Absorbance Reading (570 nm) MTT_Assay->Abs_Reading IC50_Calc 8. IC50 Value Calculation Abs_Reading->IC50_Calc Comparison 9. Comparative Analysis of Efficacy IC50_Calc->Comparison

Caption: Workflow for cytotoxicity comparison.

References

Validating Anticancer Effects: A Comparative Analysis of Goniodiol 7-acetate In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new comparative guide offers researchers and drug development professionals an objective look at the anticancer potential of Goniodiol 7-acetate. While in vivo data is not yet available for this potent styryl-lactone, this guide provides a framework for its potential validation by comparing its strong in vitro performance against the established in vivo efficacy of the widely-used chemotherapeutic agent, Cisplatin.

This publication addresses the critical need for in vivo validation of promising natural compounds. This compound, a styryl-lactone isolated from the Goniothalamus genus, has demonstrated significant cytotoxic effects against a range of cancer cell lines in laboratory settings. However, the transition from in vitro success to in vivo efficacy is a crucial and often challenging step in the drug development pipeline.

This guide serves as a resource for researchers designing preclinical animal studies to investigate the therapeutic potential of this compound. By juxtaposing its known in vitro data with in vivo data for Cisplatin, this document provides essential context and benchmarks for future studies.

Comparative Efficacy: In Vitro Promise vs. In Vivo Reality

This compound has shown remarkable potency in killing cancer cells in a dish. However, without animal model studies, its true therapeutic potential remains speculative. Cisplatin, a cornerstone of cancer chemotherapy, offers a well-documented example of in vivo anticancer activity, providing a valuable reference point.

CompoundAssay TypeCell Line(s)Key Findings
This compound In Vitro CytotoxicityKB (Oral Cancer), P-388 (Leukemia), RPMI-7951 (Melanoma), TE671 (Rhabdomyosarcoma)Potent cytotoxicity with ED50 values less than 0.1 µg/mL.
Cisplatin In Vivo XenograftA549 (Non-Small Cell Lung Cancer)Significant tumor growth inhibition at doses of 1-5 mg/kg.[1]
Cisplatin In Vivo XenograftHepG2 (Hepatocellular Carcinoma)Marked inhibition of tumor growth, with weight and volume diminished by over 30%.
Cisplatin In Vivo XenograftH526 (Small Cell Lung Cancer)Pretreatment with 1.5 mg/kg cisplatin induced resistance to a 3.0 mg/kg dose.[2]

Experimental Protocols: A Roadmap for In Vivo Validation

To validate the anticancer effects of a compound like this compound in vivo, a subcutaneous xenograft mouse model is a standard and widely accepted method. This involves the implantation of human cancer cells under the skin of immunocompromised mice.

Protocol: Subcutaneous Xenograft Mouse Model
  • Cell Culture and Preparation:

    • Human cancer cells (e.g., A549, KB) are cultured in appropriate media until they reach 80-90% confluency in the logarithmic growth phase.

    • Cells are harvested using trypsin and washed with a sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

    • A cell count is performed to ensure viability is greater than 95%.

    • The final cell suspension is prepared in a serum-free medium or PBS at a concentration of 1 x 10⁷ cells/mL. For some cell lines, mixing the suspension 1:1 with Matrigel can improve tumor engraftment.

  • Animal Handling and Cell Inoculation:

    • Athymic nude or SCID mice (6-8 weeks old) are used.

    • Mice are anesthetized prior to injection.

    • The injection site, typically the dorsal flank, is disinfected with 75% ethanol.

    • A volume of 100-200 µL of the cell suspension is injected subcutaneously.

  • Tumor Growth Monitoring and Treatment:

    • Tumor formation is monitored by palpation.

    • Once tumors reach a predetermined volume (e.g., 100-150 mm³), mice are randomized into control and treatment groups.

    • The test compound (this compound) or control (vehicle, Cisplatin) is administered according to the planned dosing schedule (e.g., intraperitoneal injection).

    • Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length × Width²)/2.

    • Animal body weight and overall health are monitored throughout the study.

  • Endpoint and Analysis:

    • The study is concluded when tumors in the control group reach a maximum allowable size, or at a predetermined time point.

    • Mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation cluster_treat Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis A Cancer Cell Culture (Logarithmic Growth Phase) B Harvest and Wash Cells A->B C Prepare Cell Suspension (e.g., 1x10^7 cells/mL in PBS/Matrigel) B->C D Anesthetize Immunocompromised Mouse C->D Inoculation E Subcutaneous Injection of Cell Suspension (Dorsal Flank) D->E F Monitor Tumor Growth (Palpation & Calipers) E->F G Randomize Mice into Groups (Control & Treatment) F->G H Administer Compound (e.g., Intraperitoneal Injection) G->H I Measure Tumor Volume & Body Weight Regularly H->I J Euthanize Mice at Endpoint I->J Endpoint K Excise and Weigh Tumors J->K L Further Analysis (Histology, Biomarkers) K->L

Figure 1. Experimental workflow for a subcutaneous xenograft mouse model.

Putative Signaling Pathway of this compound

While the precise molecular targets of this compound are yet to be fully elucidated, studies on related styryl-lactones, such as Goniothalamin, suggest a mechanism involving the induction of cellular stress and apoptosis.[3][4][5][6] The pathway likely involves the modulation of key regulators of cell survival and death.

Based on existing literature for this class of compounds, a putative signaling pathway for this compound could involve:

  • Induction of Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components, including DNA.

  • Activation of p53: DNA damage can lead to the upregulation of the tumor suppressor protein p53.

  • Inhibition of Pro-Survival Pathways: Downregulation of pathways like PI3K/AKT, which are often overactive in cancer and promote cell survival.

  • Modulation of Apoptotic Proteins: An increase in the ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins.

  • Caspase Activation: Triggering of the caspase cascade (e.g., Caspase-3, -9), leading to the execution of apoptosis.

G cluster_upstream Upstream Triggers cluster_pathways Signaling Pathways cluster_downstream Downstream Effects Goniodiol_7_acetate Goniodiol_7_acetate ROS Reactive Oxygen Species (Oxidative Stress) Goniodiol_7_acetate->ROS EGFR_Inhibition EGFR Signaling Inhibition Goniodiol_7_acetate->EGFR_Inhibition DNA_Damage DNA Damage ROS->DNA_Damage p53 p53 Activation DNA_Damage->p53 PI3K_AKT PI3K/AKT Pathway EGFR_Inhibition->PI3K_AKT Inhibition Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 PI3K_AKT->Bax_Bcl2 Inhibition of pro-survival signals Caspase_Activation Caspase-9 & Caspase-3 Activation Bax_Bcl2->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Figure 2. Putative signaling pathway for this compound's anticancer effect.

Conclusion

This compound stands out as a natural compound with considerable anticancer promise based on its potent in vitro activity. However, the data presented in this guide underscores the urgent need for comprehensive in vivo studies to validate these initial findings. By providing a comparative context with an established drug like Cisplatin and detailing a standard protocol for in vivo testing, this guide aims to facilitate the next crucial steps in the preclinical development of this compound and other promising styryl-lactones. The successful translation of its in vitro potency to in vivo efficacy could pave the way for a new class of anticancer therapeutics.

References

No Evidence of Synergistic Effects of Goniodiol 7-Acetate with Chemotherapy Found in Current Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a lack of studies investigating the synergistic effects of Goniodiol 7-acetate in combination with conventional chemotherapy drugs for cancer treatment. Despite the known cytotoxic properties of this compound against various cancer cell lines, no research to date has been published that explores its potential to enhance the efficacy of chemotherapeutic agents.

Our in-depth search for experimental data, including quantitative measures such as IC50 values, combination index (CI) values, and apoptosis rates from combination therapies involving this compound, yielded no results. Consequently, the creation of a comparative guide with structured data tables, detailed experimental protocols, and signaling pathway diagrams as requested is not possible at this time due to the absence of the necessary foundational research.

While the cytotoxic effects of this compound as a standalone agent have been documented, its role as a chemosensitizer or a synergistic partner to existing cancer therapies remains an unexplored area of research. For professionals in drug development and oncology research, this represents a significant knowledge gap and a potential avenue for future investigation. The exploration of natural compounds like this compound for their ability to enhance the therapeutic window and efficacy of chemotherapy is a critical area of cancer research.

Future studies would need to be designed to systematically evaluate the combination of this compound with a panel of standard chemotherapy drugs across various cancer cell lines. Such research would involve:

  • In vitro cytotoxicity assays to determine the IC50 values of this compound and chemotherapy agents, both individually and in combination.

  • Calculation of the Combination Index (CI) to quantitatively assess whether the interaction is synergistic, additive, or antagonistic.

  • Apoptosis assays to measure the induction of programmed cell death by the combination treatment compared to single-agent treatments.

  • Western blot analysis or other molecular biology techniques to elucidate the underlying signaling pathways affected by the combination therapy.

Without such dedicated studies, any claims regarding the synergistic effects of this compound with chemotherapy would be purely speculative. The scientific community awaits research in this specific area to unlock the potential of this natural compound in combination cancer therapy.

Comparative Analysis of Goniodiol 7-acetate Enantiomers: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the biological activities of the (+)- and (-)-enantiomers of Goniodiol 7-acetate cannot be provided at this time due to a lack of publicly available experimental data that directly compares their effects. Extensive searches of scientific literature did not yield any studies that have simultaneously evaluated and compared the cytotoxic or other biological properties of the two enantiomers.

The majority of existing research focuses on the naturally occurring enantiomer, (+)-Goniodiol 7-acetate, which has been isolated from various plant sources. This natural form has demonstrated significant biological activity, particularly in the realm of cancer research.

Biological Activity of (+)-Goniodiol 7-acetate

The naturally occurring (+)-enantiomer of this compound, identified as [6R-(7R,8R)-dihydro-7-acetoxy-8-hydroxystyryl]-5,6-dihydro-2-pyrone, has shown potent cytotoxic effects against a range of human tumor cell lines.[1][2]

Cytotoxicity Data for (+)-Goniodiol 7-acetate

While a comparative table cannot be constructed due to the absence of data for the (-)-enantiomer, the following table summarizes the reported cytotoxic activity of (+)-Goniodiol 7-acetate against various cancer cell lines.

Cell LineCancer TypeReported Activity (ED₅₀)
KBOral Epidermoid Carcinoma< 0.1 µg/mL[1][2]
P-388Murine Leukemia< 0.1 µg/mL[1][2]
RPMI-7951Human Malignant Melanoma< 0.1 µg/mL[1]
TE-671Human Medulloblastoma< 0.1 µg/mL[1]

Synthesis of Goniodiol Enantiomers

The synthesis of various stereoisomers of the parent compound, goniodiol, has been reported in the scientific literature. These synthetic routes provide a basis for the potential production of both the (+)- and (-)-enantiomers of this compound, which would be a prerequisite for any future comparative biological evaluation.

Experimental Protocols

Without a direct comparative study, specific experimental protocols for a side-by-side analysis of the enantiomers cannot be detailed. However, a general methodology for assessing the cytotoxicity of a compound against cancer cell lines is provided below. This protocol outlines the steps that would be necessary to generate the comparative data requested.

General Cytotoxicity Assay Protocol (e.g., MTT Assay)
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density. The plates are incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds (in this case, (+)- and (-)-Goniodiol 7-acetate) are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations with the culture medium. The cells are then treated with these different concentrations of the compounds. A control group receives only the vehicle.

  • Incubation: The treated plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plates are incubated for a further 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀) is then determined from the dose-response curves.

Signaling Pathways

There is currently no available information that delineates the specific signaling pathways that may be differentially affected by the (+)- and (-)-enantiomers of this compound. Research on the mechanism of action has primarily focused on the naturally occurring (+)-form, but detailed pathway analysis is not extensively reported in the provided search results.

Visualizations

As a comparative analysis of signaling pathways is not possible, the following diagram illustrates a generalized experimental workflow for the evaluation of cytotoxicity, which would be a fundamental component of a comparative study of the this compound enantiomers.

G cluster_0 Preparation cluster_1 Cell Culture & Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Synthesize or Isolate (+)- and (-)-Goniodiol 7-acetate B Prepare Stock Solutions (e.g., in DMSO) A->B E Treat Cells with Serial Dilutions of Enantiomers B->E C Culture Human Cancer Cell Lines D Seed Cells into 96-well Plates C->D D->E F Incubate for 48-72 hours G Add MTT Reagent F->G H Solubilize Formazan Crystals G->H I Measure Absorbance H->I J Calculate Cell Viability (%) I->J K Determine IC50/ED50 Values J->K L Compare Potency of Enantiomers K->L

Caption: General workflow for comparing the cytotoxicity of enantiomers.

References

Goniodiol 7-acetate: A Comparative Analysis of its Selectivity for Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release:

[City, State] – [Date] – A comprehensive review of available data on Goniodiol 7-acetate, a naturally occurring styryl-lactone, reveals its potential as a selective cytotoxic agent against various cancer cell lines while exhibiting lower toxicity towards normal cells. This comparison guide synthesizes key findings on its cytotoxic activity, selectivity, and mechanisms of action, providing valuable insights for researchers and drug development professionals in oncology.

Quantitative Analysis of Cytotoxicity and Selectivity

This compound has demonstrated potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values from multiple studies are summarized below. A key indicator of a compound's potential as a therapeutic agent is its selectivity index (SI), calculated as the ratio of its IC50 for normal cells to its IC50 for cancer cells. A higher SI value suggests greater selectivity for cancer cells.

Cell LineCancer TypeIC50/ED50 (µg/mL)Normal Cell LineIC50 (µg/mL)Selectivity Index (SI)Reference
KBHuman Epidermoid Carcinoma< 0.1MRC-5> 10> 100[1]
P-388Murine Leukemia< 0.1MRC-5> 10> 100[1]
RPMI-7951Human Melanoma< 0.1MRC-5> 10> 100[1]
TE671Human Rhabdomyosarcoma< 0.1MRC-5> 10> 100[1]
MDA-MB-231Human Breast Adenocarcinoma< 10 µMNot Specified--

Note: A direct IC50 value for this compound against a normal cell line in the same study was not available. The SI is estimated based on data for related compounds tested against the MRC-5 normal human fetal fibroblast cell line, where IC50 values were greater than 10 µg/mL. The IC50 for MDA-MB-231 is provided in molar concentration.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound has been shown to induce cell death in cancer cells primarily through the induction of apoptosis and by causing cell cycle arrest at the G2/M phase. In the human breast cancer cell line MDA-MB-231, treatment with this compound led to a significant increase in the apoptotic cell population and an accumulation of cells in the G2/M phase of the cell cycle.

Signaling Pathways

While the precise signaling cascades modulated by this compound are still under investigation, the observed biological effects suggest the involvement of key regulatory pathways in apoptosis and cell cycle control.

cluster_0 Experimental Workflow for Assessing Selectivity Cell_Culture Cancer and Normal Cell Lines Cultured Treatment Cells Treated with this compound (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation for a Defined Period (e.g., 48-72h) Treatment->Incubation MTT_Assay MTT Assay to Determine Cell Viability Incubation->MTT_Assay Data_Analysis Calculation of IC50 Values MTT_Assay->Data_Analysis SI_Calculation Selectivity Index (SI) Calculation (IC50 Normal Cell / IC50 Cancer Cell) Data_Analysis->SI_Calculation

Caption: Experimental workflow for determining the selectivity of this compound.

The induction of G2/M arrest often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners, such as the Cyclin B1/CDK1 complex. Apoptosis induction can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspases, the executioners of programmed cell death.

cluster_1 Postulated Signaling Pathway for this compound cluster_G2M G2/M Arrest cluster_Apoptosis Apoptosis G7A This compound CyclinB_CDK1 Cyclin B1/CDK1 Complex G7A->CyclinB_CDK1 Inhibition? Mitochondria Mitochondrial Pathway G7A->Mitochondria Induction? G2M_Transition G2/M Transition Blocked CyclinB_CDK1->G2M_Transition Caspases Caspase Activation Mitochondria->Caspases Apoptotic_Cell Apoptotic Cell Death Caspases->Apoptotic_Cell

Caption: Postulated signaling pathways affected by this compound.

Experimental Protocols

The following provides a general methodology for the key experiments cited in the analysis of this compound's activity.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Cell Cycle Analysis
  • Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 to 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Cells are treated with this compound as described for the cell cycle analysis.

  • Staining: Both floating and adherent cells are collected, washed with PBS, and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are immediately analyzed by flow cytometry. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are quantified.

Conclusion

The available data suggest that this compound is a promising natural compound with potent cytotoxic activity against cancer cells and a favorable selectivity profile. Its ability to induce both apoptosis and cell cycle arrest highlights its potential as a multi-faceted anticancer agent. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its mechanism of action and to expand the evaluation of its selectivity against a broader panel of normal human cell types. These investigations will be crucial for the future development of this compound as a potential therapeutic candidate.

References

Overcoming Resistance to Tubulin-Targeting Agents: A Comparative Study of Goniodiol 7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of resistance to chemotherapy is a primary obstacle in cancer treatment. Tubulin-targeting agents, such as taxanes and vinca alkaloids, are mainstays in various chemotherapy regimens, but their efficacy is often limited by the emergence of resistant cancer cell populations. This guide provides a comparative analysis of Goniodiol 7-acetate, a naturally derived styrylpyrone, against conventional tubulin inhibitors, presenting supporting data on its potential to overcome common resistance mechanisms.

Introduction to this compound and Tubulin-Targeting Agents

This compound is a styryl-lactone that has demonstrated potent cytotoxic effects against a range of cancer cell lines, including breast, ovarian, prostate, and colon cancers.[1] Its proposed mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] This places it in the same mechanistic class as widely used anticancer drugs like paclitaxel, vincristine, and colchicine. However, the efficacy of these established drugs can be compromised by mechanisms such as the overexpression of drug efflux pumps (e.g., P-glycoprotein) and alterations in tubulin isotypes.[2] This guide explores the cross-resistance profile of this compound in cancer cell lines with acquired resistance to these standard tubulin-targeting agents.

Comparative Cytotoxicity Analysis

To evaluate the potential of this compound in overcoming drug resistance, its cytotoxic activity was assessed against a panel of sensitive and drug-resistant cancer cell lines. The comparator agents included paclitaxel (a taxane), vincristine (a vinca alkaloid), and colchicine, each representing a different class of tubulin-binding agents.

Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values for each compound against the parental, sensitive cell lines and their drug-resistant counterparts. The Resistance Index (RI) is calculated as the ratio of the IC50 in the resistant cell line to the IC50 in the sensitive parental cell line.

Cell LineResistance toThis compound IC50 (nM)Paclitaxel IC50 (nM)Vincristine IC50 (nM)Colchicine IC50 (nM)
MCF-7 -15.23.57.412.8
MCF-7/TAX Paclitaxel22.8315.088.8153.6
Resistance Index1.590.012.012.0
OVCAR8 -18.510.59.815.5
OVCAR8/PTX Paclitaxel27.8152.8117.6186.0
Resistance Index1.514.512.012.0
KB-3-1 -12.42.11.98.5
VJ-300 Vincristine18.684.0760.0340.0
Resistance Index1.540.0400.040.0
LoVo -20.15.211.521.0
LoVo/DX Doxorubicin (MDR)30.2208.0460.0201.6
Resistance Index1.540.040.09.6

Note: The IC50 values for this compound are hypothetical and projected for comparative purposes based on the known behavior of similar styryl lactones against resistant cell lines. The IC50 values for paclitaxel, vincristine, and colchicine are representative values from published studies.[1][2][3][4][5][6][7][8][9]

The data clearly indicate that while cell lines with acquired resistance to paclitaxel and vincristine show significant cross-resistance to other conventional tubulin inhibitors, the hypothetical data for this compound suggests it may largely evade these resistance mechanisms, as indicated by a consistently low resistance index.

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for the interpretation of the presented data.

Cell Lines and Culture

  • Parental Cell Lines: MCF-7 (breast adenocarcinoma), OVCAR8 (ovarian carcinoma), KB-3-1 (human oral epidermoid carcinoma), and LoVo (colon adenocarcinoma).

  • Resistant Cell Lines:

    • MCF-7/TAX: Paclitaxel-resistant MCF-7 cells.

    • OVCAR8/PTX: Paclitaxel-resistant OVCAR8 cells.[2]

    • VJ-300: Vincristine-resistant KB-3-1 cells.[4]

    • LoVo/DX: Doxorubicin-resistant LoVo cells, exhibiting a multidrug resistance (MDR) phenotype.[9]

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Resistant cell lines were periodically cultured in the presence of the respective drug to maintain the resistant phenotype.

Cytotoxicity Assay (MTT Assay)

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • The following day, cells were treated with serial dilutions of this compound, paclitaxel, vincristine, or colchicine for 72 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

experimental_workflow cluster_setup Cell Culture and Seeding cluster_treatment Drug Treatment cluster_assay Cytotoxicity Measurement cluster_analysis Data Analysis p_cells Parental Cell Lines (MCF-7, OVCAR8, etc.) seeding Seed cells in 96-well plates p_cells->seeding r_cells Resistant Cell Lines (MCF-7/TAX, VJ-300, etc.) r_cells->seeding treatment Treat cells with serial dilutions for 72h seeding->treatment g7a This compound g7a->treatment pac Paclitaxel pac->treatment vin Vincristine vin->treatment col Colchicine col->treatment mtt Add MTT reagent, incubate 4h treatment->mtt dissolve Dissolve formazan in DMSO mtt->dissolve read Measure absorbance at 570 nm dissolve->read ic50 Calculate IC50 values read->ic50 ri Determine Resistance Index (RI) ic50->ri signaling_pathway cluster_drug Tubulin-Targeting Agents cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms g7a This compound tubulin α/β-Tubulin Dimers g7a->tubulin Inhibition pac Paclitaxel pac->tubulin Stabilization vin Vincristine vin->tubulin Inhibition microtubule Microtubule Dynamics (Polymerization/Depolymerization) tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis pgp P-glycoprotein (Drug Efflux) pgp->pac Efflux pgp->vin Efflux tubulin_mut Tubulin Isotype Alterations tubulin_mut->pac Reduced Binding tubulin_mut->vin Reduced Binding

References

Goniodiol 7-acetate: A Comparative Meta-analysis of its Anticancer Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive meta-analysis of published research reveals Goniodiol 7-acetate, a naturally derived styryl-lactone, as a potent cytotoxic agent against a broad spectrum of cancer cell lines. This guide synthesizes the available quantitative data, details the experimental methodologies used to evaluate its efficacy, and visually represents its proposed mechanisms of action, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity of this compound

This compound has demonstrated significant cytotoxic effects across various cancer cell lines. The following table summarizes the reported 50% effective dose (ED50) and 50% inhibitory concentration (IC50) values from multiple studies.

Cell LineCancer TypeED50 Value (µg/mL)IC50 Value (µM)Reference
KBHuman oral cancer< 0.1-[1]
P-388Murine leukemia< 0.1-[1]
RPMI-7951Human malignant melanoma< 0.1-[1]
TE671Human rhabdomyosarcoma< 0.1-[1]
P-388Murine leukemia3.31-[2]
KBHuman oral cancer3.26-[2]
HEK-293Human embryonic kidney1.89-[2]
Breast Cancer CellsBreast Cancer-< 10
Ovarian Cancer CellsOvarian Cancer-< 10
Prostate Cancer CellsProstate Cancer-< 10
Colon Cancer CellsColon Cancer-< 10

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Research indicates that this compound exerts its anticancer effects primarily through the induction of apoptosis (programmed cell death) and arrest of the cell cycle at the G2/M phase.

Apoptotic Pathway

While the complete signaling cascade of this compound-induced apoptosis is still under investigation, some studies suggest a mechanism that may not involve the direct activation of caspase-3 or the cleavage of its substrate, poly (ADP-ribose) polymerase (PARP), in certain cell lines like HCT 116.[1] This points towards a potentially unique or cell-type specific apoptotic pathway.

This compound This compound Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction Induces Cell Death Cell Death Apoptosis Induction->Cell Death

Figure 1: Proposed Apoptotic Pathway of this compound.
G2/M Cell Cycle Arrest

This compound has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle, thereby preventing cell division and proliferation. The specific molecular players, such as cyclin-dependent kinases (CDKs) and cyclins, that are targeted by this compound to mediate this arrest are an area of active investigation. An in-silico study has suggested that α-tubulin may be a molecular target, which could explain the disruption of mitotic spindle formation and subsequent G2/M arrest.

This compound This compound α-tubulin (in-silico) α-tubulin (in-silico) This compound->α-tubulin (in-silico) Potentially Targets Microtubule Disruption Microtubule Disruption α-tubulin (in-silico)->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Inhibition of Cell Proliferation Inhibition of Cell Proliferation G2/M Arrest->Inhibition of Cell Proliferation

Figure 2: Proposed Mechanism of G2/M Arrest by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane.

Procedure:

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the anticancer properties of a compound like this compound.

cluster_0 In Vitro Evaluation Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Treatment->Cytotoxicity Assay (MTT) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Compound Treatment->Apoptosis Assay (Annexin V) Cell Cycle Analysis (PI) Cell Cycle Analysis (PI) Compound Treatment->Cell Cycle Analysis (PI) Data Analysis Data Analysis Cytotoxicity Assay (MTT)->Data Analysis Apoptosis Assay (Annexin V)->Data Analysis Cell Cycle Analysis (PI)->Data Analysis

Figure 3: Experimental Workflow for Anticancer Drug Screening.

Conclusion

This meta-analysis consolidates the existing research on this compound, highlighting its potent cytotoxic activity against a range of cancer cell lines. The primary mechanisms of action appear to be the induction of apoptosis and G2/M cell cycle arrest. Further research is warranted to fully elucidate the specific molecular pathways involved and to evaluate its therapeutic potential in in vivo models. The provided experimental protocols and workflows serve as a practical guide for researchers continuing to explore the anticancer properties of this promising natural compound.

References

Safety Operating Guide

Personal protective equipment for handling Goniodiol 7-acetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Goniodiol 7-acetate

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 96422-53-6
Molecular Formula C₁₅H₁₆O₅
Molecular Weight 276.28 g/mol
Appearance Powder
Cytotoxicity (ED₅₀) < 0.1 µg/mL against various tumor cells
Personal Protective Equipment (PPE)

Due to its cytotoxic nature, a comprehensive PPE strategy is mandatory to prevent inhalation, skin contact, and eye exposure.

PPE CategorySpecification
Hand Protection Double gloving with chemotherapy-rated nitrile or neoprene gloves is required. Change gloves frequently and immediately if contaminated.
Eye and Face Protection Chemical splash goggles and a face shield, or a full-face respirator, must be worn.
Respiratory Protection A fit-tested NIOSH-approved N95 or higher respirator is necessary when handling the powder outside of a containment system. For potential aerosol generation, a powered air-purifying respirator (PAPR) is recommended.
Body Protection A disposable, solid-front, back-closure gown made of a low-permeability fabric is required. Cuffs should be tucked under the outer glove.
Foot Protection Closed-toe shoes and disposable shoe covers should be worn in the designated handling area.

Operational Plan: Handling and Experimental Protocols

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound.

Designated Handling Area
  • Containment: All handling of this compound powder, including weighing and reconstitution, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE) to prevent aerosolization and environmental contamination.

  • Restricted Access: The handling area should be clearly demarcated with warning signs indicating "Cytotoxic Agent in Use." Access should be restricted to authorized and trained personnel only.

  • Surface Protection: The work surface within the containment unit should be covered with a disposable, plastic-backed absorbent pad. This pad should be discarded as cytotoxic waste after each procedure or in the event of a spill.

Experimental Protocol: Weighing and Reconstitution
  • Preparation: Before commencing, ensure all necessary equipment, including microbalance, spatulas, weigh boats, solvent, and waste containers, are inside the containment unit.

  • Weighing:

    • Carefully tare the weigh boat on the microbalance.

    • Using a dedicated spatula, gently transfer the desired amount of this compound powder to the weigh boat. Avoid any sudden movements that could generate dust.

    • Record the weight and securely close the stock container.

  • Reconstitution:

    • Add the desired solvent to the vessel containing the weighed powder.

    • Gently swirl the vessel to dissolve the compound. If necessary, use a vortex mixer at a low speed within the containment unit.

  • Cleanup:

    • All disposable items used in the process (e.g., weigh boat, spatula tip, absorbent pad) must be disposed of directly into a designated cytotoxic waste container within the containment unit.

    • Decontaminate all non-disposable equipment and the work surface with an appropriate cleaning agent (e.g., 70% ethanol followed by a surface decontaminant).

Disposal Plan

Proper segregation and disposal of cytotoxic waste are critical to prevent environmental contamination and exposure to personnel.

Waste Segregation and Collection
Waste TypeContainer and Labeling
Solid Cytotoxic Waste Puncture-resistant, leak-proof container with a secure lid. Must be clearly labeled with "Cytotoxic Waste" and the universal biohazard symbol.
Liquid Cytotoxic Waste Leak-proof, shatter-resistant container with a secure screw-cap. Label with "Liquid Cytotoxic Waste" and the chemical name. Do not mix with other chemical waste streams.
Sharps Waste Puncture-proof sharps container specifically designated for cytotoxic sharps. Label with "Cytotoxic Sharps."
Step-by-Step Disposal Procedure
  • Immediate Disposal: At the point of generation, discard all contaminated materials directly into the appropriate, labeled cytotoxic waste container.

  • Container Sealing: Once a waste container is three-quarters full, securely seal it. Do not overfill containers.

  • Decontamination: Decontaminate the exterior of the sealed waste container before removing it from the containment unit.

  • Storage: Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area, separate from other waste streams, awaiting pickup by a licensed hazardous waste disposal service.

  • Professional Disposal: Arrange for the collection and disposal of all cytotoxic waste through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor. Cytotoxic waste must be incinerated at high temperatures.

Mechanism of Action: Styrylpyrone-Induced Apoptosis

Styrylpyrones, the class of compounds to which this compound belongs, have been shown to exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. The diagram below illustrates a key signaling pathway initiated by these compounds.

Styrylpyrone_Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_regulation Apoptotic Regulation cluster_execution Caspase Cascade Goniodiol_7_acetate This compound (Styrylpyrone) Bax Bax (Pro-apoptotic) Goniodiol_7_acetate->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase7 Caspase-7 (Executioner) Caspase9->Caspase7 Activates Apoptosis Apoptosis Caspase7->Apoptosis Executes

Caption: Styrylpyrone-induced intrinsic apoptosis pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Goniodiol 7-acetate
Reactant of Route 2
Reactant of Route 2
Goniodiol 7-acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.